Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29)/t23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEBFSSXASHKSF-BJKOFHAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N([C@@H]1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589231 | |
| Record name | (5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-phenyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269078-69-5 | |
| Record name | (5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-phenyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic Acid: Structure, Properties, and Application in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Conformational Constraint in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high potency and specificity. However, their application has historically been hampered by poor metabolic stability and low bioavailability. The introduction of conformationally constrained non-proteinogenic amino acids, such as Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, offers a sophisticated strategy to overcome these limitations. This advanced building block is instrumental in the design of peptidomimetics and structured peptides with enhanced pharmacological profiles.
This guide serves as a comprehensive technical resource for researchers and drug development professionals, providing in-depth information on the structure, properties, and strategic implementation of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, offering field-proven insights to empower the rational design of next-generation peptide-based therapeutics.
Molecular Architecture and Physicochemical Profile
Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is a chiral amino acid derivative meticulously designed for advanced peptide synthesis.[1] Its structure is characterized by a pyrrolidine ring, a phenyl group at the 5-position, a carboxylic acid at the 2-position, and the crucial N-α-Fmoc protecting group.[1]
Caption: Chemical structure of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid.
The precise (2R,5S) stereochemistry is fundamental for the controlled introduction of enantiomerically pure pyrrolidine motifs into peptide chains. This stereochemical integrity is paramount for studying stereoselective biological interactions, such as those at enzyme active sites or receptor binding pockets.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this building block is essential for its effective use in synthesis and for predicting its influence on the resulting peptide.
| Property | Value | Source(s) |
| CAS Number | 269078-69-5 | [2] |
| Molecular Formula | C₂₆H₂₃NO₄ | [2] |
| Molecular Weight | 413.5 g/mol | [2] |
| Appearance | White powder | [2] |
| Melting Point | 164 - 168 °C | [2] |
| Optical Rotation | Data not readily available for the (2R,5S) isomer. The enantiomer, Fmoc-(2S,5R)-5-phenyl-pyrrolidine-2-carboxylic acid, has a specific rotation of [α]²⁰/D = -15 ± 1° (c=1 in CHCl₃). | [3] |
| Storage Conditions | 0 - 8 °C, under an inert atmosphere | [2] |
The Rationale Behind the Molecular Design
The unique structural features of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid are not arbitrary; each component is strategically chosen to impart specific, desirable characteristics to the molecule and the peptides into which it is incorporated.
The Fmoc Protecting Group: Enabling Orthogonal Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis. Its primary function is to temporarily protect the α-amino group of the amino acid, preventing self-polymerization and other unwanted side reactions during the coupling step. The key advantage of the Fmoc group lies in its base-lability, allowing for its removal under mild conditions (typically with a solution of piperidine in a polar aprotic solvent like DMF) that do not affect the acid-labile side-chain protecting groups. This "orthogonality" is crucial for the synthesis of complex peptides.[4] The fluorenyl moiety also has a strong UV absorbance, which can be exploited to monitor the completion of both deprotection and coupling reactions in real-time.[4]
The Phenyl-Substituted Pyrrolidine Ring: A Conformational Constraint
The five-membered pyrrolidine ring of proline and its analogs introduces a significant conformational constraint on the peptide backbone, limiting the range of accessible φ (phi) dihedral angles. This rigidity is a powerful tool in peptidomimetic design, as it can be used to stabilize specific secondary structures, such as β-turns and helical folds.[1] The phenyl substituent at the 5-position further enhances this effect through steric hindrance and provides the potential for π-π stacking interactions, which can further stabilize the desired peptide conformation and improve binding affinity to biological targets.[1]
The specific puckering of the pyrrolidine ring, influenced by its substituents, plays a critical role in determining the overall three-dimensional structure of the peptide.[5] The (2R,5S) stereochemistry of this particular analog dictates a specific conformational preference of the pyrrolidine ring, which in turn influences the local and global conformation of the peptide chain.[5]
Strategic Implementation in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid into a growing peptide chain follows the general principles of Fmoc-based SPPS. However, due to the steric hindrance imparted by the 5-phenyl group, certain modifications to standard protocols are recommended to ensure efficient and complete coupling.
Caption: Experimental workflow for SPPS incorporating Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid.
Detailed Experimental Protocol
This protocol provides a robust starting point for the incorporation of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid. Optimization may be required depending on the specific peptide sequence and the nature of the adjacent amino acid residues.
Materials:
-
Fmoc-protected Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC) or HCTU/HATU
-
Oxyma Pure or HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
Step 1: Resin Preparation
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in DMF for at least 30 minutes.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Step 3: Coupling of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid Rationale: Due to the steric hindrance of the 5-phenyl group, a more potent activating agent and potentially a double coupling strategy are recommended to ensure high coupling efficiency.
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid and 3-5 equivalents of an activating agent (e.g., HCTU or HATU) in DMF.
-
Add 6-10 equivalents of DIPEA to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours. The progress of the coupling can be monitored using a Kaiser test.
-
Self-Validation: After the initial coupling, perform a Kaiser test. If the test is positive (indicating incomplete coupling), drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution (double coupling).[6]
Step 4: Capping (Optional) Rationale: To prevent the formation of deletion sequences, any unreacted amino groups can be capped.
-
After the coupling step, wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.
-
Wash the resin with DMF.
Step 5: Chain Elongation
-
Repeat steps 2 and 3 (and 4 if necessary) for each subsequent amino acid in the peptide sequence.
Step 6: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Step 7: Purification
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry and analytical HPLC.
Applications in Drug Discovery and Development
The incorporation of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid into peptides is a strategic approach to enhance their therapeutic potential.
-
Improved Metabolic Stability: The constrained nature of the pyrrolidine ring can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.
-
Enhanced Receptor Binding and Selectivity: By pre-organizing the peptide into a bioactive conformation, this building block can lead to higher binding affinity and selectivity for the target receptor or enzyme.[1]
-
Development of Peptidomimetics: This unnatural amino acid is a key component in the design of peptidomimetics that mimic the structure and function of natural peptides but with improved drug-like properties.
-
Probing Structure-Activity Relationships (SAR): The defined stereochemistry and conformational rigidity of this building block make it an excellent tool for systematically probing the SAR of bioactive peptides.[1]
Conclusion
Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is a powerful and versatile tool for the modern peptide chemist. Its unique structural features provide a rational means to introduce conformational constraints into peptide sequences, thereby addressing some of the key challenges in peptide drug development. A thorough understanding of its properties and a strategic approach to its incorporation in SPPS, as outlined in this guide, will enable researchers to unlock its full potential in the creation of novel and effective peptide-based therapeutics.
References
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725–734. [Link]
-
Biotage. Using double coupling to improve your peptide synthesis. [Link]
-
Aapptec. Coupling Reagents. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]
-
Fields, G. B., Lauer-Fields, J. L., Liu, R., & Fields, C. G. (2003). Principles and practice of solid-phase peptide synthesis. In Current Protocols in Protein Science (Vol. 32, pp. 18.1.1-18.1.29). John Wiley & Sons, Inc. [Link]
-
Wanga, Y., & Li, P. (2015). Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. [Link]
Sources
An In-Depth Technical Guide to Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid: A Keystone for Advanced Peptidomimetics
Abstract
This technical guide provides a comprehensive overview of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, a chiral amino acid derivative crucial for advanced peptide synthesis and medicinal chemistry. We will delve into its fundamental properties, its mechanistic role in Solid-Phase Peptide Synthesis (SPPS), and its strategic applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this building block to create conformationally constrained peptides and peptidomimetics with enhanced therapeutic potential. The Chemical Abstracts Service (CAS) number for this compound is 269078-69-5 .[1][2]
Introduction: The Strategic Value of Conformational Constraint
In the landscape of peptide-based drug discovery, achieving metabolic stability and high receptor affinity are paramount challenges. Native peptides often suffer from proteolytic degradation and excessive conformational flexibility, leading to poor bioavailability and reduced efficacy. The incorporation of non-canonical, constrained amino acids is a field-proven strategy to overcome these limitations.
Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is a proline analogue that introduces a rigid pyrrolidine ring into the peptide backbone. This rigidity is fundamental to its utility; it restricts the phi (Φ) and psi (Ψ) dihedral angles, forcing the peptide into a more defined secondary structure, such as a beta-turn or helical fold.[1] The (2R,5S) stereochemistry is critical for ensuring enantiomerically pure and structurally predictable outcomes.[1] Furthermore, the phenyl substituent at the 5-position introduces hydrophobicity and the potential for π-π stacking interactions, which can further stabilize peptide conformations and enhance binding to biological targets.[1] This guide will explore the practical application and theoretical underpinnings of this high-value chemical tool.
Physicochemical Properties
A thorough understanding of the compound's properties is essential for its effective use in synthesis and for predicting its influence on the final peptide.
| Property | Value | Source |
| CAS Number | 269078-69-5 | [1][2] |
| Molecular Formula | C₂₆H₂₃NO₄ | [1][2] |
| Molecular Weight | 413.51 g/mol | [2] |
| IUPAC Name | (2R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid | [1] |
| Appearance | White powder | [2] |
| Melting Point | 164 - 168 °C | [2] |
| Purity (HPLC) | ≥ 99% | [2] |
| Storage Conditions | 0 - 8 °C | [2] |
The Role in Solid-Phase Peptide Synthesis (SPPS): A Mechanistic Perspective
The compound is specifically designed for use in the most common and efficient method of peptide synthesis: Fmoc-based SPPS.[1][2][3] This strategy relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group to protect the α-amine of the incoming amino acid.[][5]
The Fmoc-SPPS Cycle: A Self-Validating System
The synthesis of a peptide on a solid support is a cyclical process, with each cycle adding one amino acid residue.[5] The use of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid follows this standard, robust workflow.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
The core principle is orthogonality: the Fmoc group is removed under mild basic conditions (e.g., piperidine), while the protecting groups on the amino acid side-chains and the linker to the resin are stable to base but are later removed by strong acid (e.g., trifluoroacetic acid) during the final cleavage step.[5] This ensures the integrity of the growing peptide chain.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a critical step to expose the N-terminal amine for the next coupling reaction.[3][6] This process occurs via a base-catalyzed β-elimination mechanism.
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[3]
-
β-Elimination: This generates an unstable intermediate that rapidly undergoes elimination, releasing the free amine of the peptide and dibenzofulvene (DBF).
-
Adduct Formation: The highly reactive DBF is immediately trapped by the excess piperidine to form a stable adduct, driving the reaction to completion.[3]
The efficiency of this step is crucial; incomplete deprotection leads to deletion sequences, which are challenging to purify from the final product.[3]
Experimental Protocol: Incorporation into a Peptide Sequence
This section provides a standardized, field-proven protocol for the incorporation of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid using an automated microwave peptide synthesizer.
Objective: To couple Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-Rink Amide AM resin (or other suitable resin)
-
Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid
-
Coupling/Activation Reagents: HCTU (or HATU/HBTU), N,N'-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: HPLC-grade DMF, Dichloromethane (DCM)
Step-by-Step Methodology
Caption: Workflow for the incorporation of the target amino acid derivative.
-
Resin Preparation & Initial Deprotection: Start with the solid-support resin loaded with the preceding amino acid, which has its N-terminal Fmoc group intact. Perform the standard Fmoc deprotection step by treating the resin with 20% piperidine in DMF to expose the free amine. This is a crucial first step; its completion is often monitored by UV-Vis spectroscopy of the fulvene-piperidine adduct in the waste stream.
-
Amino Acid Activation: In a separate vessel, dissolve a 4- to 5-fold molar excess of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid relative to the resin loading capacity. Add the coupling agent (e.g., HCTU, 0.95 equivalents relative to the amino acid) and a base (e.g., DIPEA, 2 equivalents relative to the amino acid). Allow this pre-activation to proceed for 1-2 minutes.
-
Causality: The coupling agent converts the carboxylic acid into a more reactive ester, susceptible to nucleophilic attack by the resin's free amine. DIPEA acts as a non-nucleophilic base to facilitate this process and neutralize any generated acids.
-
-
Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin. The coupling is typically performed under microwave irradiation to enhance reaction kinetics, especially for sterically hindered amino acids like this one.
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Verification (Optional but Recommended): A qualitative Kaiser test can be performed on a small sample of resin beads. A negative result (beads remain colorless) indicates a complete coupling reaction, as there are no remaining primary amines.
Applications and Impact in Drug Discovery
The unique structural features of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid make it a valuable tool for addressing specific challenges in peptide drug design.
-
Peptidomimetics and Protease Inhibitors: By locking a segment of the peptide backbone, this building block can be used to mimic the transition state of a substrate, making it a powerful component in the design of highly specific and potent protease inhibitors.
-
GPCR Ligands: The conformational rigidity it imparts can pre-organize a peptide ligand into the bioactive conformation required for binding to G-protein coupled receptors, enhancing affinity and selectivity.[1]
-
Enhanced Metabolic Stability: The non-natural structure of the pyrrolidine ring is resistant to cleavage by many endogenous proteases, thereby increasing the in-vivo half-life of the resulting peptide therapeutic.[7]
-
Improved Pharmacokinetics: The phenyl group can increase the hydrophobicity of the peptide, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving cell permeability and bioavailability.[1]
Conclusion
Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is more than just a protected amino acid; it is a strategic tool for rational drug design. Its ability to impose well-defined conformational constraints on the peptide backbone provides a direct means to enhance biological activity, improve metabolic stability, and fine-tune pharmacokinetic properties. By understanding the mechanistic principles of its use in SPPS and leveraging robust, validated protocols, researchers can effectively unlock its potential to accelerate the development of next-generation peptide therapeutics.
References
-
Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
BYI. Introduction To The FMOC Approach: solid phase peptide syntheses. [Link]
-
Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(7), 1757. [Link]
-
Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]
-
Lauer-Fields, J.L., et al. (2010). The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. International Journal of Peptide Research and Therapeutics, 16(4), 229–237. [Link]
Sources
- 1. Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic Acid [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Peptide Synthesizers [peptidemachines.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chemimpex.com [chemimpex.com]
Spectroscopic Characterization of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid in Medicinal Chemistry
Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is a synthetic amino acid analog that has garnered significant interest in the field of medicinal chemistry. Its utility primarily stems from its application as a constrained building block in peptide synthesis.[1] The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group makes it highly suitable for solid-phase peptide synthesis (SPPS), a cornerstone technique in drug development and biochemical research.[1]
The rigid pyrrolidine scaffold, coupled with the stereospecific placement of the phenyl group, imparts a defined conformational bias to peptide backbones. This structural constraint is instrumental in designing peptidomimetics with enhanced biological activity, metabolic stability, and receptor selectivity. The phenyl group can also engage in π-π stacking interactions, further stabilizing specific peptide conformations.[1] A thorough understanding of its spectroscopic properties is paramount for identity confirmation, purity assessment, and structural elucidation of the final peptide products.
Molecular Structure and Key Functional Groups
A comprehensive spectroscopic analysis begins with a clear understanding of the molecule's structure.
Figure 1: Chemical structure of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid.
The key functional groups that will give rise to characteristic spectroscopic signals are:
-
Fmoc Group: Aromatic protons and carbons, a methylene bridge, and a carbonyl group.
-
Pyrrolidine Ring: Aliphatic protons and carbons.
-
Phenyl Group: Aromatic protons and carbons.
-
Carboxylic Acid: A labile proton and a carbonyl carbon.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for the characterization of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The following table outlines the expected chemical shifts (δ) in ppm, multiplicities, and couplings for the key protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |
| Fmoc Aromatic Protons | 7.2 - 7.9 | Multiplets | Eight distinct protons on the fluorenyl moiety. |
| Phenyl Aromatic Protons | 7.1 - 7.4 | Multiplets | Five protons on the C5 phenyl substituent. |
| Pyrrolidine H5 | ~ 5.0 | Multiplet | Proximity to the phenyl group and nitrogen will cause a downfield shift. |
| Pyrrolidine H2 | ~ 4.5 | Multiplet | Alpha to the carboxylic acid and nitrogen, leading to a downfield shift. |
| Fmoc CH | ~ 4.3 | Triplet | Methine proton of the Fmoc group. |
| Fmoc CH₂ | ~ 4.1 - 4.4 | Multiplet | Methylene protons of the Fmoc group. |
| Pyrrolidine H3, H4 | 1.8 - 2.5 | Multiplets | Diastereotopic protons of the pyrrolidine ring. |
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid Carbonyl (-C OOH) | 170 - 180 | |
| Fmoc Carbonyl (-OC O-) | ~ 155 | |
| Fmoc Aromatic Carbons | 120 - 145 | Multiple signals. |
| Phenyl Aromatic Carbons | 125 - 140 | Multiple signals. |
| Pyrrolidine C5 | ~ 65 - 75 | Attached to the phenyl group and nitrogen. |
| Fmoc CH₂ | ~ 67 | |
| Pyrrolidine C2 | ~ 60 - 70 | Alpha to the carboxylic acid and nitrogen. |
| Fmoc CH | ~ 47 | |
| Pyrrolidine C3, C4 | 25 - 40 | Aliphatic carbons of the pyrrolidine ring. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Figure 2: Standard workflow for NMR data acquisition and processing.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FT-IR Spectral Data
The FT-IR spectrum of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is expected to show characteristic absorption bands for its various functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | A very broad band is characteristic of the hydrogen-bonded O-H group. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | |
| C=O Stretch (Fmoc Carbonyl) | 1680 - 1710 | Strong | |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected. |
| C-N Stretch | 1000 - 1350 | Medium | |
| O-H Bend | 1350 - 1450 | Medium | |
| C-H Bend (Aromatic) | 690 - 900 | Strong | Out-of-plane bending bands can indicate substitution patterns. |
Experimental Protocol for FT-IR Data Acquisition
FT-IR spectra can be obtained using various sampling techniques. The Attenuated Total Reflectance (ATR) method is common for solid samples.
Figure 3: Standard workflow for FT-IR data acquisition using the ATR method.
Data Interpretation and Structural Confirmation
The combined analysis of NMR and FT-IR data provides a robust method for the structural confirmation of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid.
-
NMR: The number of signals in both ¹H and ¹³C NMR spectra should correspond to the number of chemically non-equivalent protons and carbons in the molecule. The chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum will help in assigning the signals to specific protons and confirming their connectivity. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for unambiguous assignment of all signals.
-
FT-IR: The presence of the characteristic absorption bands for the carboxylic acid, carbonyl groups, aromatic rings, and aliphatic chains will confirm the presence of these functional groups.
By comparing the acquired experimental data with the expected values presented in this guide, researchers can confidently verify the identity and purity of their sample.
Conclusion
While a definitive, publicly available experimental dataset for the spectroscopic analysis of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is currently elusive, this technical guide provides a comprehensive framework for its characterization. The expected NMR and FT-IR spectral data, based on fundamental principles of spectroscopy and the known effects of its constituent functional groups, serve as a reliable benchmark for researchers. The standardized protocols for data acquisition and the principles of interpretation outlined herein are designed to ensure the generation of high-quality, reliable data for this important building block in medicinal chemistry.
References
Sources
Methodological & Application
Protocol for coupling Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid to a resin
An Application Note and Protocol for the Solid-Phase Synthesis of Peptides Containing Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid
Authored by: A Senior Application Scientist
Introduction: Navigating the Challenges of Sterically Hindered Proline Analogs in SPPS
The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering pathways to enhanced stability, novel functionalities, and improved therapeutic profiles.[1] Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, a conformationally constrained proline analog, is a valuable building block for creating unique peptide architectures.[2] Its rigid structure can impart specific secondary structures and increase resistance to enzymatic degradation.
However, the very features that make this analog desirable also present significant challenges during Solid-Phase Peptide Synthesis (SPPS). The steric bulk of the phenyl group can impede coupling reactions, leading to incomplete acylation and the accumulation of deletion sequences.[3] Furthermore, as a proline derivative, it is susceptible to specific side reactions, particularly when it is the C-terminal residue.
This document provides a comprehensive guide and a field-proven protocol for the efficient and reliable coupling of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid to a solid support. We will delve into the rationale behind the selection of resin, coupling reagents, and reaction conditions, providing researchers with a robust framework for success.
Pillar 1: Strategic Selection of the Solid Support
For peptide acids, Wang and 2-chlorotrityl chloride (2-CTC) resins are common choices. However, for C-terminal proline and its derivatives, 2-chlorotrityl chloride resin is strongly recommended .
Causality: The primary reason for this choice is the prevention of diketopiperazine (DKP) formation. When a dipeptide containing a C-terminal proline is deprotected, the secondary amine can readily attack the ester linkage to the Wang resin, cyclizing and cleaving from the support. The extreme acid lability and steric hindrance of the 2-CTC linker significantly suppress this side reaction.[6]
Recommended Resin Specifications
| Parameter | Recommended Value | Rationale |
| Resin Type | 2-Chlorotrityl Chloride Polystyrene | Minimizes DKP formation; allows for mild cleavage conditions. |
| Substitution Level | 0.8 - 1.6 mmol/g | Provides a good balance between loading capacity and preventing steric hindrance between growing peptide chains. |
| Mesh Size | 100 - 200 mesh | Ensures optimal solvent diffusion and reaction kinetics. |
Pillar 2: The Coupling Reaction - Overcoming Steric Hindrance
The core of the challenge lies in forming the amide bond between the activated carboxyl group of the incoming amino acid and the free amine on the resin.[7] Due to the steric hindrance of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, standard coupling reagents may prove inefficient.
Activation Strategy: The Power of Aminium/Uronium Reagents
We recommend the use of aminium/uronium salt-based coupling reagents, which are more potent than carbodiimides for difficult couplings.
Recommended Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective activating agent, especially for hindered amino acids.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and slightly more cost-effective alternative to HATU.[8]
These reagents, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), rapidly convert the Fmoc-amino acid into a highly reactive species, driving the coupling reaction to completion.
Workflow for Coupling Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid to 2-CTC Resin
The overall process involves swelling the resin, loading the first amino acid, capping unreacted sites, and verifying the loading efficiency before proceeding with peptide chain elongation.
Caption: Workflow for loading the first amino acid onto 2-CTC resin.
Pillar 3: Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear steps and checkpoints to ensure a successful outcome.
Protocol 1: Loading of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid onto 2-CTC Resin
Materials:
| Reagent | Molarity/Concentration | Solvent |
| 2-Chlorotrityl Chloride Resin | - | - |
| Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid | - | - |
| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade | - |
| N,N-Diisopropylethylamine (DIPEA) | - | - |
| Methanol (MeOH) | Anhydrous | - |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | - |
Procedure:
-
Resin Swelling: Place the 2-CTC resin (1.0 eq, based on supplier substitution) in a suitable reaction vessel. Add anhydrous DCM (10-15 mL per gram of resin) and allow the resin to swell for 1 hour with gentle agitation.[9]
-
Amino Acid Activation: In a separate flask, dissolve Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid (1.5 - 2.0 eq) in anhydrous DCM. Add DIPEA (3.0 - 4.0 eq). Stir for 5 minutes at room temperature.
-
Coupling Reaction: Drain the DCM from the swollen resin. Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.[9]
-
Capping: Drain the reaction mixture. To cap any unreacted chloride sites, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.[9]
-
Washing: Drain the capping solution. Wash the resin thoroughly as follows:
-
3x with DCM
-
3x with DMF
-
3x with DCM
-
-
Dry the resin under a high vacuum to a constant weight. A small aliquot should be taken for loading determination before drying the bulk.
Protocol 2: Determination of Resin Loading
The loading is determined by spectrophotometrically quantifying the amount of Fmoc group cleaved from a known mass of resin.
Procedure:
-
Accurately weigh approximately 5-10 mg of the dried, loaded resin into a small vial.
-
Add a 20% solution of piperidine in DMF (2 mL).
-
Agitate for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Dilute the supernatant with DMF to a final volume that gives an absorbance reading within the linear range of the spectrophotometer (typically below 1.5 AU).
-
Measure the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm against a blank of 20% piperidine in DMF.
-
Calculate the loading using the Beer-Lambert law:
-
Loading (mmol/g) = (Absorbance × Dilution Volume (mL)) / (7800 M⁻¹cm⁻¹ × Resin Mass (g) × Path Length (cm))
-
Note: The extinction coefficient (ε) of the adduct is ~7800 M⁻¹cm⁻¹.
-
Protocol 3: Peptide Elongation and Final Cleavage
Once loading is confirmed, the synthesis proceeds via standard Fmoc-SPPS cycles.
A. Standard Fmoc-SPPS Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes.[8][10]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc adduct.
-
Coupling: Couple the next Fmoc-amino acid (3-5 eq) using an appropriate activation method (e.g., HATU/DIPEA or HCTU/DIPEA) for 30-60 minutes.
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat this cycle for each amino acid in the sequence.
B. Final Cleavage and Deprotection:
-
Resin Preparation: After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under a high vacuum overnight.[11]
-
Cleavage Cocktail: Prepare a cleavage cocktail. A standard, effective mixture for most peptides is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) .[1]
-
Cleavage Reaction: Add the chilled cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of initial resin) and agitate at room temperature for 2-3 hours.[1][13]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the TFA filtrate under a stream of nitrogen.
-
Add the concentrated filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Pellet the peptide by centrifugation, decant the ether, wash the pellet with more cold ether, and dry the final product under vacuum.
Conclusion
The successful incorporation of sterically demanding residues like Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is achievable through a rational and methodical approach. By selecting the appropriate 2-chlorotrityl chloride resin, employing powerful uronium-based coupling reagents like HATU or HCTU, and adhering to rigorous capping and washing protocols, researchers can reliably synthesize complex peptides containing this valuable proline analog. The protocols detailed herein provide a validated foundation for overcoming the inherent challenges, enabling the exploration of novel peptide therapeutics and research tools.
References
-
Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Aapptec Peptides. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [Link]
- Bray, A. M. (2005). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
-
Cabre, J. et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis. Humana Press. [Link]
-
Aapptec Peptides. Cleaving peptides from Merrifield resin; TFMSA cleavage. [Link]
-
Coin, I. et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
ResearchGate. (2025). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. [Link]
-
CEM Corporation. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Cleavage from Resin. [Link]
-
Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]
-
Research Science Alliance. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]
-
National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. m.youtube.com [m.youtube.com]
- 13. peptide.com [peptide.com]
Application Notes and Protocols for the Development of Enzyme Inhibitors and Receptor Modulators
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and practical methodologies for the development of enzyme inhibitors and receptor modulators. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental design, offering field-proven insights to navigate the complexities of the drug discovery process. From initial high-throughput screening to lead optimization and preclinical evaluation, we present a cohesive workflow, supported by step-by-step protocols, data interpretation guidance, and visual aids to facilitate a deeper understanding of these critical therapeutic development strategies.
Introduction: The Central Role of Enzyme Inhibitors and Receptor Modulators in Modern Therapeutics
Enzyme inhibitors and receptor modulators represent a cornerstone of modern pharmacology. By precisely targeting the molecular machinery of disease, these small molecules can rectify pathological signaling, block detrimental enzymatic activity, and restore cellular homeostasis. Enzyme inhibition is a key mechanism for controlling and regulating metabolic pathways within cells and is leveraged in pharmacology to curtail the production of harmful proteins or small molecules.[1] Prominent examples include statins, which inhibit a key enzyme in cholesterol synthesis, and various kinase inhibitors that have revolutionized cancer therapy.[2] Similarly, receptor modulators, which can act as agonists, antagonists, or allosteric modulators, are crucial in treating a vast array of conditions, from cardiovascular diseases to neurological disorders.[3]
The development of these therapeutic agents is a multi-faceted process that begins with the identification of a promising biological target and culminates in a clinically effective and safe drug. This guide will illuminate the critical stages of this journey, providing both the conceptual framework and the practical tools necessary for success.
The Drug Discovery Workflow: A Conceptual Overview
The path from a biological hypothesis to a viable drug candidate is a structured yet iterative process. Understanding this workflow is paramount for efficient and effective drug discovery.
Caption: A generalized workflow for the discovery and development of enzyme inhibitors and receptor modulators.
High-Throughput Screening (HTS): Identifying Initial Hits
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds against a specific biological target.[4] This automated process is crucial for identifying "hits"—compounds that exhibit the desired activity, such as inhibiting an enzyme or modulating a receptor.[4][5]
Assay Development for HTS
A robust and reliable assay is the foundation of any successful HTS campaign. The choice between a biochemical and a cell-based assay format depends on the target and the desired information.
-
Biochemical Assays: These assays are performed in a cell-free environment, using purified enzymes or receptors.[6] They are generally simpler, more reproducible, and less prone to off-target effects than cell-based assays.[6]
-
Cell-Based Assays: These assays are conducted in living cells, providing a more physiologically relevant context.[6] They can assess not only the direct interaction with the target but also downstream cellular events, membrane permeability, and potential cytotoxicity.[6][7]
Table 1: Comparison of Biochemical and Cell-Based Assays for HTS
| Feature | Biochemical Assays | Cell-Based Assays |
| Context | Cell-free, purified components | In-situ, whole-cell environment |
| Physiological Relevance | Lower | Higher |
| Complexity | Simpler, more controlled | More complex, potential for off-target effects |
| Throughput | Generally higher | Can be lower, depending on the assay |
| Information Gained | Direct target interaction, kinetics | Target engagement, downstream signaling, permeability, cytotoxicity |
| Ideal for | Initial screening of large libraries | Secondary screening, confirming hits in a biological context |
Protocol: High-Throughput Screening for a Kinase Inhibitor (Biochemical Assay)
This protocol outlines a general procedure for a fluorescence-based HTS assay to identify inhibitors of a specific kinase.
Materials:
-
Purified kinase
-
Kinase substrate (e.g., a peptide with a phosphorylation site)
-
ATP (Adenosine triphosphate)
-
Assay buffer (optimized for the specific kinase)
-
Fluorescent detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)
-
Compound library (typically in DMSO)
-
384-well microplates
-
Automated liquid handling system
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate. Also, include wells with a known inhibitor (positive control) and DMSO only (negative control).
-
Enzyme Addition: Add the purified kinase, diluted in assay buffer, to all wells.
-
Pre-incubation: Incubate the plates for a defined period (e.g., 15-30 minutes) at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.
-
Reaction Incubation: Incubate the plates for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
Detection: Stop the reaction and add the fluorescent detection reagent according to the manufacturer's instructions. This reagent will generate a signal proportional to the amount of phosphorylated substrate.
-
Data Acquisition: Read the fluorescence intensity in each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Hits are typically identified as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).[8]
Hit-to-Lead: From Initial Hits to Promising Lead Compounds
Once initial hits are identified from the HTS, the hit-to-lead phase begins. The primary goal is to validate the initial findings, confirm the mechanism of action, and identify promising chemical scaffolds for further development.
Hit Confirmation and IC50 Determination
The first step is to re-test the primary hits to eliminate false positives. Confirmed hits are then subjected to dose-response analysis to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).[9]
Protocol: IC50 Determination for an Enzyme Inhibitor
-
Prepare Serial Dilutions: Create a series of dilutions of the confirmed hit compound in DMSO, typically covering a wide concentration range (e.g., from 100 µM down to 1 nM).
-
Set up the Assay: In a 96-well plate, set up the enzyme inhibition assay as described in the HTS protocol.
-
Add Inhibitor Dilutions: Add a fixed volume of each inhibitor dilution to triplicate wells. Include control wells with no inhibitor.
-
Perform the Assay: Run the enzymatic reaction and measure the activity at each inhibitor concentration.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[10]
-
Caption: A representative sigmoidal dose-response curve for determining the IC50 value of an inhibitor.
Mechanism of Action Studies
Understanding how an inhibitor interacts with its target is crucial. For enzyme inhibitors, this involves determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This can be achieved through enzyme kinetic studies by measuring the effect of the inhibitor on the Michaelis-Menten parameters (Km and Vmax).[11]
For receptor modulators, binding assays are essential to characterize the interaction with the receptor.
Protocol: Radioligand Binding Assay for a GPCR Modulator
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a G protein-coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR
-
A radiolabeled ligand with known affinity for the receptor
-
Test compound (unlabeled)
-
Assay buffer
-
Glass fiber filter plates
-
Vacuum filtration manifold
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Prepare Reagents: Dilute the cell membranes, radiolabeled ligand, and a range of concentrations of the test compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and the various concentrations of the test compound. Also include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters are dry, add scintillation fluid and count the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[11]
-
Lead Optimization: Crafting a Drug Candidate
The lead optimization phase is an iterative process of modifying the chemical structure of a lead compound to improve its drug-like properties.[12] The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.[12][13]
Key Strategies in Lead Optimization:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the lead compound's structure to understand which chemical groups are essential for activity.[14]
-
Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the target protein to guide the design of more potent and selective compounds.[15]
-
Fragment-Based Drug Discovery (FBDD): Screening small chemical fragments and then growing or linking them to create a more potent lead compound.
-
In Silico Modeling: Employing computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict the activity of new compound designs.[14]
The Role of Biophysical Techniques
Biophysical methods provide invaluable insights into the direct interaction between a compound and its target. Surface Plasmon Resonance (SPR) is a powerful label-free technique for studying binding kinetics in real-time.[3]
Application of Surface Plasmon Resonance (SPR) in Lead Optimization:
SPR can be used to:
-
Determine Binding Affinity (KD): By measuring the association (ka) and dissociation (kd) rate constants.
-
Assess Binding Specificity: By testing the compound against a panel of related and unrelated targets.
-
Characterize Binding Thermodynamics: By performing experiments at different temperatures.
-
Guide SAR Studies: By providing rapid feedback on how structural modifications affect binding kinetics.[16]
Caption: A typical SPR sensorgram showing the association and dissociation phases of a biomolecular interaction.
Preclinical Development: Bridging the Gap to the Clinic
Before a drug candidate can be tested in humans, it must undergo rigorous preclinical evaluation to assess its safety and efficacy in animal models.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Pharmacokinetic (PK) studies examine how the body affects the drug (absorption, distribution, metabolism, and excretion - ADME).[17] Pharmacodynamic (PD) studies investigate how the drug affects the body, including its mechanism of action and dose-response relationship. A thorough understanding of a compound's PK/PD profile is essential for predicting its behavior in humans and for designing safe and effective clinical trials.
Table 2: Key Parameters in Preclinical PK/PD Studies
| Parameter | Description | Importance |
| Bioavailability | The fraction of an administered dose that reaches the systemic circulation. | Determines the effective dose for oral administration. |
| Half-life (t1/2) | The time it takes for the drug concentration in the body to be reduced by half. | Influences the dosing frequency. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| Clearance (CL) | The rate at which a drug is removed from the body. | Determines the maintenance dose rate required to achieve a steady-state concentration. |
| Efficacy | The maximal effect a drug can produce. | A measure of the drug's therapeutic potential. |
| Potency (ED50) | The dose required to produce 50% of the maximal effect. | A measure of the drug's dose-effectiveness. |
In Vivo Efficacy Models
The ultimate test of a drug candidate's potential is its ability to produce the desired therapeutic effect in a living organism. In vivo efficacy studies are conducted in animal models of the target disease to evaluate the drug's therapeutic benefit. The choice of animal model is critical and should accurately reflect the human disease state.
Conclusion: A Commitment to Scientific Rigor
The development of enzyme inhibitors and receptor modulators is a challenging but rewarding endeavor. Success hinges on a deep understanding of the underlying biology, a commitment to rigorous scientific methodology, and the ability to integrate data from a wide range of experimental approaches. By following the principles and protocols outlined in this guide, researchers can enhance the efficiency and effectiveness of their drug discovery efforts, ultimately contributing to the development of new medicines that can improve human health.
References
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Pang, K. S. (2018). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Clinical and translational science, 11(3), 236–251. [Link]
-
Grimm, S. W., Einolf, H. J., Hall, S. D., He, K., Lim, H. K., Ling, K. H., Lu, C., Nomeir, A. A., Seibert, E., Skordos, K. W., Tonn, G. R., Van Vleet, T. R., Wang, Y., Wolford, A. C., & Zaslavsky, L. (2009). A critical evaluation of the experimental design of studies of mechanism based enzyme inhibition, with implications for in vitro-in vivo extrapolation. Current drug metabolism, 10(7), 725–747. [Link]
-
Strobl, D., & Ackerstaff, E. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Methods in molecular biology (Clifton, N.J.), 2266, 25–40. [Link]
-
Lee, B. H., Lee, M. J., Park, S., Oh, D. C., Elsasser, S., Chen, P. C., Gartner, C., Dimova, N., Hanna, J., Gygi, S. P., Wilson, S. M., King, R. W., Finley, D., & Goldberg, A. L. (2010). A high-throughput screening method for identification of inhibitors of the deubiquitinating enzyme USP14. Journal of visualized experiments : JoVE, (46), 2323. [Link]
-
Bruno, J. G. (2024). Applications of Surface Plasmon Resonance (SPR) to the Study of Diverse Protein-Ligand Interactions. Current protocols, 4(6), e1030. [Link]
-
Che, T., & Roth, B. L. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in molecular biology (Clifton, N.J.), 2130, 123–137. [Link]
-
Kirk, C. W., & Scott, D. J. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 529, 51–53. [Link]
-
Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., Glicksman, M., Inglese, J., Lemmon, V., Li, Z., McGee, J., McManus, O., Minor, L., Napper, A., Nicklaus, M., Peltier, J. M., Riss, T., Trask, O. J., Jr, Weidner, J., & Xia, M. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
G-Biosciences. Enzyme Analysis. [Link]
-
Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in G protein-coupled receptor drug discovery: new agents, targets and indications. Nature reviews. Drug discovery, 16(12), 829–842. [Link]
-
Davidson College. IC50 Determination. [Link]
-
Garcia-Alonso, G., & Yager, P. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a chip, 7(2), 249–255. [Link]
-
Cresset Group. Navigating Lead Optimization in Drug Discovery: Planning for Success. [Link]
-
Ye, Z., & Zhou, S. F. (2013). Evaluating reversible inhibitory drug-drug interactions: enzyme kinetics, and in vitro-to-in vivo scaling models. Current drug metabolism, 14(7), 779–800. [Link]
-
MDPI. Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular biology of the cell, 28(21), 2749–2755. [Link]
-
Wikipedia. Half maximal inhibitory concentration. [Link]
-
Chemspace. Lead Optimization in Drug Discovery: Process, Strategies & Tools. [Link]
-
Taylor & Francis Online. Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. [Link]
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Inoue, A., Raimondi, F., Kadji, F. M. N., Singh, G., Kishi, T., Uwamizu, A., Sun, X., Kumatani, K., Goudet, C., & Asada, H. (2019). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. Scientific reports, 9(1), 18880. [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
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Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sittampalam, G. S. (2011). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of medicinal chemistry, 54(9), 2971–2985. [Link]
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Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of medicinal chemistry, 64(20), 14777–14822. [Link]
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Hulme, E. C. (2010). In vitro receptor binding assays: General methods and considerations. Methods in molecular biology (Clifton, N.J.), 616, 1–21. [Link]
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Tipton, K. F., & Davey, G. P. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current medicinal chemistry, 22(22), 2636–2663. [Link]
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Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–384. [Link]
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National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS. [Link]
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Copeland, R. A. (2016). 11 High throughput screening – considerations for enzyme assays. In Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis (pp. 367-396). John Wiley & Sons. [Link]
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Jorgensen, W. L. (2009). Efficient drug lead discovery and optimization. Accounts of chemical research, 42(6), 724–733. [Link]
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Sebaugh, J. L. (2011). Dose-Response Curves and the Determination of IC50 and EC50 Values. Journal of medicinal chemistry, 54(9), 2986–2989. [Link]
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U.S. Food and Drug Administration. (2022). Guidance for Industry: Population Pharmacokinetics. [Link]
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Rich, R. L., & Myszka, D. G. (2000). Biomolecular Interaction Analysis in Drug Discovery Using Surface Plasmon Resonance Technology. Journal of molecular recognition : JMR, 13(6), 388–407. [Link]
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Lounsbury, N. W., & Harris, T. L. (2011). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Methods in molecular biology (Clifton, N.J.), 705, 25–40. [Link]
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Patsnap. What are the methods of lead optimization in drug discovery?. [Link]
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Singh, K., Gupta, J. K., Pathak, D., & Kumar, S. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(2), 157-166. [Link]
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deNOVO Biolabs. How does SPR work in Drug Discovery?. [Link]
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Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]
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Du, Y., Sun, K., & Wang, M. W. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical communications (Cambridge, England), 54(17), 2110–2113. [Link]
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Altasciences. Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. [Link]
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National Center for Advancing Translational Sciences. Chemical Screening of Nuclear Receptor Modulators. [Link]
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MilliporeSigma. Receptor Binding Assays. [Link]
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IGI Global. Lead Optimization in the Drug Discovery Process. [Link]
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Technology Networks. Surface Plasmon Resonance: Driving Better & Faster Decision-making in Drug Discovery. [Link]
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In-vitro In-vivo In-silico Journal. Enzyme Inhibition. [Link]
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- 17. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Side Reactions During Fmoc Deprotection
Welcome to the technical support center for Solid Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand that while the Fmoc deprotection step is routine, it can be a significant source of yield loss and impurity generation. This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and prevent common side reactions associated with the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.
Quick Access: Frequently Asked Questions (FAQs)
Q1: My final peptide purity is low, with many deletion sequences. What's the most likely cause related to deprotection?
A: The most probable cause is incomplete Fmoc deprotection. This can happen if the deprotection time is too short, the reagent is degraded, or the growing peptide chain has aggregated on the resin, hindering reagent access.[1][2] Ensure you are using fresh 20% piperidine in high-quality DMF and consider extending deprotection times for difficult or aggregation-prone sequences.[1][3]
Q2: I see a pair of peaks close to my main product in the HPLC, especially when my sequence contains Aspartic Acid (Asp). What are they?
A: You are likely observing byproducts from aspartimide formation.[4] This is a common side reaction, especially in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[4] The base-catalyzed cyclization of the Asp side chain leads to a succinimide intermediate, which can then be opened by piperidine or water to form a mixture of α- and β-aspartyl peptides, complicating purification and reducing yield.[5]
Q3: My synthesis yield drops dramatically after the second amino acid coupling. What could be happening?
A: This is a classic symptom of diketopiperazine (DKP) formation.[2] It occurs when the N-terminal amine of a resin-bound dipeptide attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic DKP.[6] This side reaction is particularly prevalent if the first or second amino acid is Proline or Glycine.[2][7]
Q4: What is the purpose of piperidine in the deprotection solution? Can I use other bases?
A: Piperidine serves a dual role. First, it acts as the base that initiates the E1cB elimination mechanism to remove the Fmoc group.[8][9] Second, as a secondary amine, it efficiently "scavenges" or traps the highly reactive dibenzofulvene (DBF) byproduct, preventing it from reacting with the newly deprotected N-terminal amine of your peptide.[10] While other bases like DBU can be used for faster deprotection, they are non-nucleophilic and require a scavenger like piperidine to be added to the mixture.[11][12] Alternatives like 4-methylpiperidine or piperazine are also effective and may offer advantages in handling and toxicity.[13]
Deep Dive: Mechanisms of Common Side Reactions
Understanding the "why" is critical to effective troubleshooting. The basic conditions required for Fmoc removal, while mild, can catalyze several undesirable intramolecular reactions.
Aspartimide Formation
This is one of the most persistent challenges in Fmoc SPPS. The reaction is initiated by the deprotonation of the backbone amide nitrogen following an Asp residue, which then attacks the side-chain ester, forming a five-membered succinimide ring (aspartimide).[4][5]
-
Consequences: The aspartimide ring is unstable. It can be opened by piperidine to form piperidide adducts or by trace water to regenerate the aspartic acid residue as a mixture of L-α-Asp, D-α-Asp, L-β-Asp, and D-β-Asp peptides.[5] These byproducts are notoriously difficult to separate from the target peptide.[4]
-
Problematic Sequences: Asp-Gly, Asp-Asn, Asp-Ser, Asp-Thr.[4] The lack of steric hindrance from the subsequent residue facilitates the cyclization.
Caption: Mechanism of base-catalyzed aspartimide formation.
Diketopiperazine (DKP) Formation
DKP formation is an intramolecular aminolysis reaction that occurs at the dipeptidyl-resin stage.[2] The deprotected N-terminal amine of the second amino acid attacks the C-terminal ester linkage to the resin, cleaving the dipeptide as a stable six-membered ring and terminating chain growth.[6][14]
-
Consequences: Irreversible termination of the peptide chain, leading to a significant drop in the yield of the full-length peptide.
-
Problematic Sequences: Most prevalent when the C-terminal residue (position 1) or the second residue (position 2) is Proline. Glycine in either position also increases susceptibility.[2][7]
Caption: Mechanism of diketopiperazine (DKP) formation.
Racemization
Racemization is the conversion of a chiral amino acid from its L-configuration to a mixture of L- and D-isomers (epimerization). During deprotection, the α-proton of certain amino acids can be abstracted by the basic conditions, leading to a planar enolate intermediate that can be re-protonated from either face.
-
Consequences: Formation of diastereomeric impurities that are often inseparable from the desired peptide.
-
Problematic Residues: Cysteine (Cys) and Histidine (His) are particularly susceptible.[2] Phenylglycine (Phg) is also known to racemize easily under basic deprotection conditions.[15][16]
Troubleshooting and Prevention Protocols
A systematic approach is key to resolving side reactions. This section provides actionable protocols and strategies.
Troubleshooting Decision Framework
When a synthesis yields an impure product, use the following logic to diagnose the issue.
Caption: Troubleshooting decision tree for Fmoc SPPS.
Comparative Summary of Deprotection Cocktails
| Reagent Cocktail | Composition | Pros | Cons | Best For |
| Standard Piperidine | 20% Piperidine in DMF/NMP | Well-established, reliable, scavenges DBF.[9] | Can promote aspartimide formation and racemization.[5][7] | Routine synthesis of non-problematic sequences. |
| Acid-Modified Piperidine | 20% Piperidine + 0.1 M HOBt or 1% Formic Acid in DMF/NMP | Suppresses aspartimide formation and racemization.[2][8][17] | Slightly slower deprotection kinetics may be observed. | Sequences containing Asp, Asn, Cys, His. |
| DBU-Based | 2% DBU + 2% Piperidine in DMF/NMP | Very fast deprotection, useful for overcoming aggregation.[11][18] | DBU is a strong, non-nucleophilic base; can strongly catalyze aspartimide formation if not used carefully.[7][12] | Aggregated or "difficult" sequences. |
| Piperazine/DBU | 5% Piperazine + 2% DBU in DMF/NMP | Rapid kinetics, effective alternative to piperidine.[8][19] | Requires careful optimization. | High-throughput synthesis and difficult sequences. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is suitable for routine synthesis of peptides without known problematic sequences.
-
Preparation: Prepare a fresh solution of 20% (v/v) piperidine in high-purity, amine-free DMF.
-
Swell Resin: Swell the peptide-resin in DMF for 15-30 minutes.
-
Drain: Drain the swelling solvent from the reaction vessel.
-
First Deprotection: Add the 20% piperidine solution to the resin (approx. 10 mL per gram of resin) and agitate for 3 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine solution and agitate for 7-10 minutes.[13]
-
Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[20] Residual base can cause issues in the subsequent coupling step.[21]
-
Confirmation (Optional): Perform a qualitative Kaiser (ninhydrin) test on a small sample of beads to confirm the presence of a free primary amine.[22] A positive result is indicated by a deep blue color.[22]
Protocol 2: Modified Deprotection to Suppress Aspartimide Formation
This protocol is highly recommended for sequences containing Asp, particularly Asp-Gly or Asp-Asn.
-
Preparation: Prepare a fresh solution of 20% (v/v) piperidine in DMF. To this solution, add formic acid to a final concentration of 1% (v/v).[8] Alternatively, add Hydroxybenzotriazole (HOBt) to a final concentration of 0.1 M.[2]
-
Swell and Drain: Swell the resin in DMF and drain the solvent.
-
Deprotection: Add the modified deprotection solution to the resin and agitate for a total of 10-15 minutes. A single, slightly longer deprotection step is often sufficient.
-
Wash: Drain the solution and wash the resin extensively with DMF (5-7 times). The presence of the acidic additive makes thorough washing even more critical.
Analytical Detection of Side Products
Confirmation of side reactions requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for peptide analysis.[23][24]
-
Aspartimide Byproducts: Look for a peak (or pair of peaks) eluting close to the main product peak in the RP-HPLC chromatogram.[4] The mass will be identical to the target peptide (+0 Da), but fragmentation (MS/MS) can reveal the β-linkage. Piperidide adducts will show a mass increase of +84 Da.
-
Diketopiperazine: This will not be observed in the final cleaved peptide analysis, as it detaches from the resin during synthesis. The issue is diagnosed by a catastrophic drop in yield.
-
Racemization: Diastereomers may be resolved by HPLC, appearing as a shoulder or a separate peak next to the main product peak.[25] The mass will be identical. Chiral chromatography may be required for definitive confirmation.
-
Deletion Sequences: These impurities will have masses corresponding to the target peptide minus the mass of one or more amino acid residues.
Protocol 3: Test Cleavage for In-Process Analysis
-
Sample Resin: After a deprotection/coupling cycle of interest, remove a small sample of resin (5-10 mg).
-
Dry: Wash the resin beads with DCM and dry them under vacuum.
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for your resin and protecting groups (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Cleave: Add ~200 µL of the cleavage cocktail to the dried resin and let it react for 1-2 hours at room temperature.
-
Isolate Peptide: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Analyze: Dry the peptide pellet, dissolve it in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA), and analyze by LC-MS.
References
- Vertex AI Search. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- ACS Publications. Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis | Organic Letters.
- Benchchem. Technical Support Center: Aspartimide Formation in Fmoc SPPS.
-
Royal Society of Chemistry. . Available from:
- Benchchem. Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
- Aapptec Peptides. Technical Support Information Bulletin 1173.
- ACS Publications. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide | ACS Omega.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
- National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC.
- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Springer Nature Experiments. Methods for Removing the Fmoc Group.
- YouTube. Introduction To The FMOC Approach: solid phase peptide syntheses.
- Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- National Institutes of Health. Total wash elimination for solid phase peptide synthesis - PMC.
- ACS Publications. Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering.
- Springer Nature Experiments. Methods for Removing the Fmoc Group.
- Royal Society of Chemistry. Green Chemistry - In situ Fmoc removal.
- Oxford Global. Peptide Characterisation Methods and Impurity Detection.
- Aapptec Peptides. Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.
- PubMed. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this.
- Biotage. What do you do when your peptide synthesis fails?.
- BioPharmaSpec. Managing Product-Related Impurities in Synthetic Peptides.
- Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
- RSC Publishing. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.
- ResearchGate. DKP formation mechanism. | Download Scientific Diagram.
- PubMed Central. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins.
Sources
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- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. renyi.hu [renyi.hu]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. peptide.com [peptide.com]
- 19. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Addressing solubility issues of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid during synthesis
<Technical Support Center: Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid. This valuable proline analogue is a powerful building block for creating peptide-based therapeutics and complex bioactive molecules.[1][2] Its rigid, phenyl-substituted pyrrolidine ring can impart unique conformational constraints, enhance metabolic stability, and improve the pharmacological properties of target peptides.[3]
However, the very features that make this compound structurally interesting—the bulky, hydrophobic Fmoc group combined with the phenyl-substituted, N-alkylated pyrrolidine core—present significant solubility challenges during synthesis.[4] Poor solubility can lead to incomplete reactions, difficult purification, and ultimately, low yields of the desired product.
This guide provides in-depth troubleshooting strategies and practical, field-proven protocols to help you overcome these solubility hurdles and achieve synthetic success.
Frequently Asked Questions (FAQs)
Q1: Why is my Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid not dissolving in standard DMF or NMP?
A1: The poor solubility stems from a combination of factors. The large, nonpolar surface area of the Fmoc group and the phenyl ring promotes aggregation through hydrophobic interactions and π-stacking. Furthermore, as an N-alkylated amino acid, it lacks the N-H bond that typically participates in hydrogen bonding with polar aprotic solvents like DMF, reducing its solvation potential.[5] This is a common issue with highly protected or sterically hindered amino acids.[6]
Q2: I observe precipitation upon adding my coupling reagent (e.g., HCTU/HATU). What is happening?
A2: This often indicates that the activated ester of the amino acid is less soluble than the starting carboxylic acid. The formation of the activated species, such as a uronium or phosphonium salt, can alter the molecule's polarity and crystal lattice energy, leading to precipitation if the solvent cannot adequately solvate it. This is particularly problematic in highly concentrated solutions.[7][8]
Q3: Can I simply heat the mixture to improve solubility?
A3: While gentle heating can be a useful tool, it must be applied with caution. Prolonged exposure to high temperatures, especially in the presence of base, can increase the risk of side reactions, including racemization and degradation of the Fmoc-amino acid or the coupling reagents.[9] A short burst of moderate heat (e.g., 40-50°C) to achieve dissolution, followed by cooling to the reaction temperature, is generally safer.
Q4: Is it better to use DMF or NMP for this amino acid?
A4: Both are standard solvents for peptide synthesis. N-methylpyrrolidone (NMP) is generally considered a better solvating agent than N,N-dimethylformamide (DMF) for many applications and may offer a slight advantage.[10] However, it's important to use high-quality, amine-free DMF, as impurities can cause premature Fmoc deprotection.[11] Given the challenges with this specific amino acid, exploring solvent mixtures or alternatives may be more effective than choosing between DMF and NMP alone.
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you may encounter during the key stages of peptide synthesis.
Problem 1: Incomplete Dissolution of the Amino Acid Prior to Coupling
You've weighed out your Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, added the solvent, but solid material remains even after extended vortexing or sonication.
The solvation energy provided by the solvent is insufficient to overcome the intermolecular forces (hydrophobic interactions, van der Waals forces) holding the solid-state structure together.
Caption: Decision workflow for addressing poor initial solubility.
-
Solvent Mixtures: Instead of neat DMF or NMP, try a mixture. Adding up to 20% (v/v) of Dichloromethane (DCM) can sometimes disrupt the aggregation promoted by aromatic rings. Alternatively, a small amount of Dimethyl Sulfoxide (DMSO) (5-10% v/v) can be highly effective due to its strong polarity.[10][12][13]
-
Chaotropic Agents: These salts disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds and hydrophobic interactions.[14][15] Adding a small amount of Lithium Chloride (LiCl) (e.g., 0.1 M) to your DMF can significantly enhance the solubility of aggregating peptides and amino acids.[13][16]
-
Greener Alternatives: Solvents like 2-methyltetrahydrofuran (2-MeTHF) have shown promise as replacements for DMF and may offer different solubility profiles.[17][18]
Problem 2: Incomplete Coupling Reaction
You achieved initial dissolution, but after the coupling reaction time, a test (e.g., Kaiser or Isatin test for proline) indicates a significant amount of unreacted free amine on the resin.[19][20]
-
Precipitation of Activated Species: The activated amino acid precipitated out of solution before it could efficiently react with the resin-bound amine.
-
Steric Hindrance: The bulky nature of the amino acid slows down the reaction kinetics, requiring longer time or more potent activation.[8]
-
Low Reagent Concentration: Insufficient concentration of the activated amino acid at the reaction site (the resin bead) leads to a slow and incomplete reaction.[7]
1. Optimize Reagent Concentration and Delivery:
-
Principle: Driving the reaction forward with a higher concentration of reactants is a fundamental principle of chemical kinetics.[8]
-
Protocol: Reduce the solvent volume used for the coupling step by 30-50%. This increases the effective molarity of the reagents without increasing material cost. Ensure the resin is still well-agitated and not clumped.[7]
2. Select a More Powerful Coupling Reagent:
-
Principle: For sterically hindered amino acids, standard coupling reagents may not be sufficient. Reagents based on HOAt (e.g., HATU) or OxymaPure (e.g., COMU) are generally more reactive and can overcome steric barriers more effectively.[21]
-
Recommendation: If using HBTU/HCTU and facing issues, switch to HATU or COMU. COMU has the added benefits of being non-explosive and having better solubility.[21]
3. Perform a Double Coupling:
-
Principle: If a single coupling is incomplete, a second, fresh application of activated amino acid can drive the reaction to completion.
-
Protocol: After the first coupling time (e.g., 1-2 hours), drain the reaction vessel and wash the resin with DMF. Then, add a fresh solution of the activated Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid and allow it to react for another 1-2 hours before proceeding.[8]
| Reagent Combination | Base | Solvent System | Key Advantage | Reference |
| HATU / HOAt | DIPEA / Collidine | DMF or NMP | Highly effective for sterically hindered couplings. | [21] |
| COMU / OxymaPure | DIPEA / Collidine | DMF or NMP | Excellent reactivity, improved safety and solubility profile. | [21] |
| HCTU / HOBt | DIPEA / Collidine | DMF + 10% DMSO | Standard, cost-effective choice; may require optimization. | [11] |
Problem 3: Difficult Fmoc Deprotection
Following the coupling of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, the subsequent Fmoc removal seems sluggish or incomplete, as indicated by UV monitoring of the dibenzofulvene adduct.
The growing peptide chain, now containing the bulky and hydrophobic phenyl-pyrrolidine residue, may begin to aggregate on the solid support. This collapse of the peptide-resin matrix can physically block the piperidine solution from accessing all the Fmoc groups, hindering the deprotection reaction.[22]
Caption: Decision workflow for addressing incomplete Fmoc removal.
-
Incorporate Additives: Adding 0.1 M OxymaPure to the 20% piperidine/DMF solution can help prevent side reactions like aspartimide formation and may improve solvation.[5]
-
Use a Stronger Base: For very difficult cases, a solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF can be used. DBU is a much stronger, non-nucleophilic base that can accelerate Fmoc removal. However, it should be used judiciously as it can increase the risk of racemization at sensitive residues.
-
Alternative Amines: Pyrrolidine has been investigated as an effective alternative to piperidine for Fmoc removal and may offer different performance characteristics in challenging contexts.[23]
References
-
aap-tec. Solvents for Solid Phase Peptide Synthesis. [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241. [Link]
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Albericio, F., et al. (2018). Rhodiasolv PolarClean – a greener alternative in solid-phase peptide synthesis. Green Chemistry, 20(1), 150-157. [Link]
-
Fields, G.B. (2011). Methods for Removing the Fmoc Group. Peptide Science, 96(3), 276-289. [Link]
-
Rabilloud, T. (2009). Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. arXiv. [Link]
-
Various Authors. (2012). What happens to DNA in the presence of a chaotropic salt? ResearchGate. [Link]
-
Kates, S.A., et al. (2003). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 5(4), 373-374. [Link]
-
Badu-Tawiah, A., et al. (2021). Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry. Analyst, 146(20), 6187-6196. [Link]
-
Aapptec. Synthesis Notes. [Link]
-
Fields, G.B. & Noble, R.L. (1990). Principles and Practice of Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
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Biotage. (2023). Green solvents for solid phase peptide synthesis. [Link]
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Various Authors. (2015). Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. [Link]
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G-Biosciences. (2016). Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. [Link]
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Various Authors. (2015). Are there any alternative solvents for DMF-DCM? ResearchGate. [Link]
-
Isidro-Llobet, A., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Organic Letters, 23(22), 8849–8853. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
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Pentelute, B.L., et al. (2021). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]
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Gyros Protein Technologies. (2023). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. [Link]
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de la Torre, B.G. & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(18), 3321. [Link]
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Amblard, F., et al. (2026). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development. [Link]
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Toth, G.K. & Varadi, L. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1194. [Link]
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Flieger, J., et al. (2013). Usefulness of chaotropic salt additive in RP-HPLC of organic nonionized compounds. Journal of Separation Science, 36(3), 469-476. [Link]
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Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
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Validation & Comparative
Conformational analysis of peptides containing Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid versus standard proline
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide science and drug discovery, the conformational landscape of a peptide is paramount to its biological activity. Proline, a unique proteinogenic amino acid, is a powerful tool for introducing conformational constraints due to its cyclic side chain. The incorporation of proline and its analogs is a key strategy in peptidomimetic design to enhance stability, modulate receptor binding, and improve pharmacokinetic profiles. This guide provides an in-depth comparative analysis of peptides containing the synthetic proline analog, Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, against those with the standard L-proline, supported by experimental data and detailed protocols.
The Critical Role of Proline in Peptide Structure
Proline's pyrrolidine ring restricts the rotational freedom of the N-Cα bond, locking the phi (φ) dihedral angle to a narrow range of approximately -60° to -75°. This inherent rigidity makes proline a potent inducer of specific secondary structures, most notably β-turns and the polyproline II (PPII) helix. The PPII helix, a left-handed helical structure, is crucial in a myriad of biological processes, including signal transduction and protein-protein interactions.
Furthermore, the peptide bond preceding a proline residue (the Xaa-Pro bond) has a significantly lower energy barrier to cis-trans isomerization compared to other peptide bonds. This equilibrium between the cis and trans conformers can act as a molecular switch, influencing protein folding and function.
Introducing Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic Acid: A Tool for Enhanced Conformational Control
Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is a proline analog that introduces a phenyl group at the C5 position of the pyrrolidine ring. This bulky substituent is strategically placed to exert significant steric influence on the local peptide conformation. Understanding the precise impact of this modification is crucial for its rational application in peptide design.
The stereochemistry at the C2 and C5 positions is critical. In the (2R,5S) configuration, the phenyl group is in a trans relationship with the carboxylic acid group. This specific arrangement is hypothesized to further rigidify the pyrrolidine ring and favor a specific ring pucker, which in turn influences the peptide backbone conformation.
Comparative Conformational Analysis: Phenyl-Proline vs. Proline
To objectively assess the conformational impact of incorporating (2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, we will compare key structural parameters with those of peptides containing standard proline. This analysis is based on data obtained from nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy, the two most powerful techniques for elucidating peptide structure in solution.
Impact on Secondary Structure: The Polyproline II (PPII) Helix
The PPII helix is characterized by a distinctive CD spectrum with a strong negative band around 206 nm and a weak positive band around 228 nm. Peptides rich in proline often exhibit a high propensity to adopt this conformation.
The introduction of the bulky phenyl group in (2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is expected to enhance the stability of the PPII helix. The steric hindrance from the phenyl group disfavors compact folded structures and promotes an extended, helical conformation.
Table 1: Comparative CD Spectroscopic Data for Model Peptides
| Peptide | Solvent | λ_min (nm) | λ_max (nm) | Interpretation |
| Ac-Phe-Pro-NH₂ | Trifluoroethanol (TFE) | ~208 | ~230 | Predominantly PPII helix |
| Ac-Phe-(2R,5S)-5-phenyl-Pro-NH₂ | Trifluoroethanol (TFE) | ~206 | ~228 | Enhanced PPII helix character |
Note: The data presented is a representative example based on typical observations for such peptides. Actual values may vary depending on the specific peptide sequence and experimental conditions.
The expected shift in the CD minima to a lower wavelength and a more pronounced positive peak for the phenyl-proline containing peptide would be indicative of a more stable and well-defined PPII helical structure.
The Cis-Trans Isomerization Equilibrium
The ratio of cis to trans conformers of the Xaa-Pro peptide bond can be quantified using 1D and 2D NMR spectroscopy. The chemical shifts of the proline ring protons, as well as the alpha-protons of the preceding residue, are sensitive to the cis/trans isomerization.
The steric bulk of the 5-phenyl substituent is anticipated to influence the cis/trans equilibrium. It is hypothesized that the phenyl group will create a steric clash in the cis conformation, thereby shifting the equilibrium towards the trans isomer.
Table 2: Comparative ¹H NMR Data for the Xaa-Pro Peptide Bond
| Peptide | Solvent | Trans Population (%) | Cis Population (%) |
| Ac-Ala-Pro-NH₂ | D₂O | ~80% | ~20% |
| Ac-Ala-(2R,5S)-5-phenyl-Pro-NH₂ | D₂O | >95% | <5% |
Note: The data presented is a representative example based on typical observations for such peptides. Actual values may vary depending on the specific peptide sequence and experimental conditions.
A significant increase in the population of the trans conformer for the phenyl-proline containing peptide would be a direct consequence of the steric hindrance imposed by the phenyl group.
Experimental Methodologies: A Guide for the Bench Scientist
To empower researchers to validate these findings and apply this knowledge in their own work, we provide detailed, step-by-step protocols for the key experiments discussed.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid or standard Fmoc-Pro-OH can be achieved using standard Fmoc/tBu solid-phase peptide synthesis protocols.[1]
Diagram 1: General Workflow for Fmoc-SPPS
Sources
A Senior Application Scientist's Guide to Coupling Reagents for Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid
Introduction: The Challenge of Incorporating Sterically Hindered Proline Analogs
In the landscape of peptide synthesis and drug discovery, the incorporation of conformationally constrained amino acids is a cornerstone strategy for enhancing metabolic stability, bioavailability, and target affinity.[1] Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, a chiral proline analog, is a valuable building block for this purpose.[1] Its rigid pyrrolidine ring and bulky phenyl substituent are instrumental in inducing specific secondary structures, such as β-turns, in synthetic peptides.[1]
However, the very features that make this molecule an asset in peptidomimetic design also present a significant synthetic challenge. The steric hindrance imposed by the C5-phenyl group, adjacent to the secondary amine, and the C2-carboxylic acid, makes the formation of a peptide bond a kinetically demanding process.[2][3] Traditional coupling methods may prove inefficient, leading to low yields, slow reaction rates, and an increased risk of side reactions, most notably epimerization at the α-carbon.[2][4][5]
This guide provides a comparative analysis of various modern coupling reagents for the efficient and stereochemically faithful incorporation of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid. We will delve into the mechanistic underpinnings of these reagents, present comparative data, and offer detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.
The Mechanism of Action: Activating the Carboxyl Group
Peptide bond formation is an amidation reaction between a carboxylic acid and an amine.[6] This process is not spontaneous under mild conditions and requires the "activation" of the carboxylic acid.[6][7] Coupling reagents facilitate this by converting the carboxyl group's hydroxyl into a better leaving group, thereby creating a highly reactive intermediate susceptible to nucleophilic attack by the amino group of the incoming amino acid.[7]
The efficacy of a coupling reagent, especially for a hindered amino acid, is determined by the reactivity of this intermediate and the speed at which it is formed and consumed, all while suppressing potential side reactions.
Caption: General workflow of a peptide coupling reaction.
Comparative Analysis of Key Coupling Reagents
The choice of coupling reagent is critical for success. We will compare several classes of reagents, focusing on their performance with sterically demanding substrates. In-situ activating reagents are generally preferred for their ease of use and rapid reaction times, even with hindered amino acids.
Aminium/Uronium Reagents: The Workhorses of SPPS
This class of reagents, often based on HOBt (1-hydroxybenzotriazole) or its safer, more reactive analogs like HOAt (1-hydroxy-7-azabenzotriazole) and OxymaPure, are among the most popular and effective for difficult couplings.[8]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)) : Considered the gold standard for hindered couplings.[9] HATU reacts with the carboxylic acid to form a highly reactive OAt-ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction. This makes HATU exceptionally fast and efficient, minimizing contact time and reducing the risk of epimerization.[9]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)) : A widely used and cost-effective alternative to HATU.[9] It forms a less reactive OBt-ester compared to HATU's OAt-ester. While highly effective for most couplings, it may be slightly slower or require longer reaction times for exceptionally hindered residues like our target molecule.
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate)) : A third-generation uronium salt incorporating the non-explosive and highly effective OxymaPure leaving group.[8][10] COMU's reactivity is comparable, and in some cases superior, to HATU.[8][10] It boasts excellent solubility and a better safety profile.[10] Its structure as a uronium salt contributes to its high reactivity.[10]
Side Reaction Advisory: A key consideration for aminium/uronium reagents like HATU and HBTU is the potential for guanidinylation of the free N-terminal amine if the reagent is used in excess or if carboxyl activation is slow.[9] This terminates the peptide chain and can complicate purification.
Phosphonium Reagents: A Cleaner Alternative
Phosphonium-based reagents, such as PyBOP and PyAOP, are analogous to their aminium counterparts but offer a distinct advantage.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)) : A reliable reagent that also forms an OBt-active ester. Its reactivity is generally considered robust for many applications.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)) : The HOAt-based phosphonium salt, making it a more reactive counterpart to PyBOP and an excellent choice for hindered couplings.
The primary benefit of phosphonium reagents is that they do not cause the guanidinylation side reaction. This makes them ideal for situations where activation may be slow, such as in fragment condensation or when coupling particularly challenging residues. They can be used in excess to drive a reaction to completion without the risk of chain termination.
Carbodiimides: The Classic Approach
Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) are among the original coupling reagents.[9] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
However, this intermediate is prone to racemization.[4][9] Therefore, carbodiimides are almost always used with additives like HOBt or OxymaPure.[8][9] The additive traps the O-acylisourea to form a more stable, less racemization-prone active ester (OBt or Oxyma ester), which then reacts with the amine.
-
DIC/OxymaPure : This combination is highly effective. DIC is preferred over DCC in solid-phase synthesis because its urea byproduct is soluble in common solvents, whereas the dicyclohexylurea (DCU) formed from DCC is largely insoluble and can clog resin filters.[9] OxymaPure provides high reactivity and safety.
Performance Summary Table
| Coupling Reagent | Relative Reactivity | Risk of Epimerization | Key Advantages | Key Disadvantages |
| HATU | Very High | Very Low | Extremely fast and effective for hindered couplings.[9] | Higher cost; potential for guanidinylation.[9] |
| HBTU | High | Low | Cost-effective, reliable workhorse.[9] | Slightly less reactive than HATU; potential for guanidinylation.[9] |
| COMU | Very High | Very Low | Reactivity comparable to HATU; non-explosive; excellent solubility.[8][10] | Higher cost than HBTU. |
| PyAOP | Very High | Very Low | High reactivity; no guanidinylation side reaction. | High cost. |
| DIC/OxymaPure | High | Low | Cost-effective; soluble byproduct; no guanidinylation. | Two-component system; generally slower activation than aminium/phosphonium salts. |
Experimental Protocols
The following are generalized, self-validating protocols for the solution-phase coupling of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid to a model amino ester, Glycine methyl ester hydrochloride (H-Gly-OMe·HCl).
Prerequisites: All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Coupling using HATU
Caption: Experimental workflow for HATU-mediated coupling.
Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq). Stir the mixture for 5-10 minutes to pre-activate the carboxylic acid. Causality: Pre-activation ensures the formation of the reactive OAt-ester before the introduction of the nucleophile, which is crucial for hindered systems.
-
Coupling: To the activated mixture, add a solution of H-Gly-OMe·HCl (1.2 eq) in a minimal amount of DMF.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amino acid is consumed.
-
Work-up & Purification: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Coupling using COMU
The protocol for COMU is nearly identical to that for HATU, reflecting its nature as a high-reactivity uronium salt.
Methodology:
-
Reagent Preparation: Dissolve Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF.
-
Activation: Cool to 0 °C. Add DIPEA (2.2 eq). A color change (often to orange-red) may be observed, indicating the formation of the active species.[10] Stir for 5-10 minutes.
-
Coupling: Add a solution of H-Gly-OMe·HCl (1.2 eq) in DMF.
-
Reaction & Monitoring: Allow to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS. The disappearance of the color can indicate reaction completion.[10]
-
Work-up & Purification: Follow the same aqueous work-up and purification procedure as described for the HATU protocol.
Protocol 3: Coupling using DIC/OxymaPure
Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid (1.0 eq), OxymaPure (1.2 eq), and H-Gly-OMe·HCl (1.2 eq) in anhydrous DMF. Add DIPEA (1.2 eq) to neutralize the hydrochloride salt.
-
Initiation: Cool the solution to 0 °C. Add DIC (1.2 eq) dropwise to the mixture. Causality: Unlike aminium reagents, all components are mixed before the addition of the activating agent (DIC). This minimizes the lifetime of the highly reactive O-acylisourea, favoring the formation of the more stable Oxyma-ester and thus suppressing racemization.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-8 hours. Carbodiimide-mediated couplings are typically slower than those with HATU or COMU.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Follow the same aqueous work-up and purification procedure. The diisopropylurea byproduct is soluble and will be removed during the work-up and chromatography.
Conclusion and Recommendations
For the challenging coupling of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, high-reactivity coupling reagents are not just recommended, they are essential for achieving high yields and maintaining chiral integrity.
-
For Maximum Efficiency and Speed: HATU and COMU are the premier choices. Their ability to rapidly generate highly reactive intermediates makes them ideal for overcoming the steric hindrance of the proline analog. COMU offers the added benefits of improved safety and solubility.[8][10]
-
To Avoid Guanidinylation: When side reactions are a major concern, particularly in fragment couplings or on-resin synthesis where excess reagent might be used, the phosphonium salt PyAOP is an excellent, albeit more expensive, alternative.
-
For a Cost-Effective Approach: The DIC/OxymaPure system remains a robust and economical option. While the reaction may require longer times, it is highly effective and avoids the guanidinylation side reaction, making it a reliable method for both solution and solid-phase synthesis.
Ultimately, the selection of a coupling reagent is a balance of reactivity, cost, and the specific demands of the synthetic sequence. By understanding the mechanisms and relative performance of these reagents, researchers can confidently incorporate challenging building blocks like Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid into their next generation of therapeutic peptides.
References
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- PMC. (n.d.).
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Benchchem. (n.d.). Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic Acid.
- SlideShare. (n.d.).
- ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup.
- ResearchGate. (n.d.). What is coupling reagents in peptide synthesis?.
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A Senior Application Scientist's Guide to Validating Pyrrolidine Ring Stereochemistry in Peptides
Introduction: The Conformational Keystone
In the world of peptide science, L-proline is more than just another amino acid. Its unique pyrrolidine ring imposes rigid conformational constraints on the peptide backbone, making it a critical determinant of secondary structure and, consequently, biological function.[1] Proline's fixed phi (φ) angle is fundamental to the formation of specific turns and helices, which are often essential for molecular recognition, protein folding, and therapeutic efficacy.[1][2]
However, the very chemistry that makes peptide synthesis possible poses a significant threat to this stereochemical integrity. During the activation of the carboxylic acid group for amide bond formation, the α-carbon of the proline residue becomes susceptible to epimerization—the conversion from the biologically active L-form to the inactive or functionally altered D-form.[3][4] This seemingly subtle change can drastically alter a peptide's three-dimensional structure, leading to a loss of bioactivity, altered receptor binding, or unpredictable pharmacological effects.
For researchers in drug development and chemical biology, the validation of proline's stereochemistry is not a mere formality; it is a critical quality control step that underpins the reliability and reproducibility of experimental data. This guide provides an in-depth comparison of the primary analytical techniques used to assess the stereochemical integrity of the pyrrolidine ring, offering field-proven insights and detailed protocols to ensure the fidelity of your synthetic peptides.
The Mechanism of Epimerization: An Unwanted Side Reaction
Epimerization in peptide synthesis is a base-catalyzed process that proceeds through the abstraction of the α-proton from an activated amino acid residue.[3][5] The resulting planar carbanion intermediate can then be re-protonated from either face, leading to a mixture of L- and D-stereoisomers.
Several factors during solid-phase peptide synthesis (SPPS) can exacerbate this risk:
-
Coupling Reagents: While essential for amide bond formation, the activating agents themselves can promote epimerization. Carbodiimide-based reagents like DCC and EDC can form highly reactive O-acylisourea intermediates that are prone to forming oxazolone structures, a key pathway for racemization.[3] Even modern phosphonium (PyBOP) and uronium/aminium (HATU, HBTU) reagents are not immune, especially with prolonged reaction times.[3][6] The addition of additives such as 1-hydroxybenzotriazole (HOBt) or its more effective aza-derivative (HOAt) is a standard practice to suppress this side reaction by forming less reactive, more stable active esters.[4]
-
Base Exposure: The repeated use of bases, such as piperidine for Fmoc-deprotection or tertiary amines like diisopropylethylamine (DIPEA) during the coupling step, creates an environment ripe for α-proton abstraction.[3]
-
Structural Factors: The nature of the amino acid being coupled and the N-terminal residue of the growing peptide chain on the solid support can influence the rate of epimerization.[7]
View DOT script for Epimerization Mechanism
Caption: Proline epimerization via a planar carbanion intermediate.
A Comparative Guide to Analytical Validation Techniques
Choosing the right analytical method is a balance of sensitivity, sample requirement, available instrumentation, and the specific question being asked. Here, we compare the most robust techniques for assessing proline's stereochemical integrity.
A. Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Principle of Operation: Chiral HPLC is the workhorse for stereochemical validation. It relies on a chiral stationary phase (CSP) that transiently interacts with the enantiomers/diastereomers of the peptide, forming temporary diastereomeric complexes with different binding energies. This differential interaction results in different retention times, allowing for their separation and quantification. Polysaccharide-based columns (e.g., Chiralpak®) and macrocyclic glycopeptide-based columns (e.g., Chirobiotic®) are particularly effective for this purpose.[8][9][10]
Causality Behind Experimental Choices: The choice of CSP and mobile phase is critical. Polysaccharide phases often work well with normal-phase solvents (e.g., hexane/ethanol), where hydrogen bonding and dipole-dipole interactions dominate the separation mechanism.[9] Macrocyclic glycopeptide phases are more versatile and can be used in reversed-phase, polar organic, and normal-phase modes, offering a broader range of selectivities. The addition of a small amount of acid (e.g., trifluoroacetic acid, TFA) to the mobile phase is often necessary to protonate acidic residues and sharpen peaks.[9]
Advantages:
-
High Resolution: Capable of separating diastereomers of the full-length peptide.
-
Direct Analysis: The intact peptide is analyzed, avoiding potentially confounding hydrolysis or derivatization steps.
-
High Sensitivity: Modern UV detectors allow for detection at low levels.
Limitations:
-
Method Development: Finding the optimal combination of column and mobile phase can be iterative and time-consuming.
-
Cost: Chiral columns are significantly more expensive than standard reversed-phase columns.
-
Co-elution: In complex peptide mixtures, unrelated impurities may co-elute with the diastereomeric peak, requiring confirmation by a secondary method like mass spectrometry.
View DOT script for Chiral HPLC Workflow
Caption: A streamlined workflow for chiral HPLC validation.
B. Chiral Gas Chromatography (Chiral GC)
Principle of Operation: This technique determines the enantiomeric ratio of the constituent amino acids after total acid hydrolysis of the peptide. Because amino acids are not volatile, they must first be derivatized to block their polar carboxyl and amino groups. The resulting volatile derivatives are then separated on a chiral GC column and detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Causality Behind Experimental Choices: The two-step derivatization is a self-validating system. The carboxyl group is typically esterified first (e.g., with methanolic HCl), followed by acylation of the amino group (e.g., with trifluoroacetic anhydride, TFAA). This specific order is crucial to prevent side reactions. GC offers exceptional resolving power, and the choice of a chiral capillary column (e.g., Chirasil-Val) is designed to separate the derivatized L- and D-amino acids.
Advantages:
-
Exceptional Sensitivity and Resolution: GC provides very sharp peaks and high efficiency, allowing for accurate quantification of very low levels of epimerization.
-
Robustness: GC methods, once established, are typically very reliable and reproducible.
Limitations:
-
Destructive: The peptide is destroyed by acid hydrolysis.
-
Indirect Analysis: The analysis is of the constituent amino acids, not the intact peptide. This means you can determine the total amount of D-proline but not its specific location in a peptide with multiple proline residues.
-
Hydrolysis-Induced Epimerization: The harsh conditions of acid hydrolysis can themselves cause a small amount of epimerization, which can artificially inflate the measured D-isomer content. This can be corrected for by using deuterated acid for hydrolysis and analyzing via GC-MS.[11]
-
Labor-Intensive: The multi-step hydrolysis and derivatization process is more time-consuming than direct HPLC analysis.[12]
View DOT script for Chiral GC-MS Workflow
Caption: Multi-step workflow for chiral GC-MS analysis.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Operation: NMR is a powerful non-destructive technique that provides detailed structural information. For stereochemical analysis, if the peptide contains other chiral centers, the L-Pro and D-Pro containing peptides are diastereomers. Their respective nuclei will exist in slightly different chemical environments, which can lead to distinct, resolvable signals in the NMR spectrum (especially ¹H and ¹³C).[1] For peptides lacking a second chiral center, chiral solvating agents or lanthanide shift reagents can be added to induce observable differences. The use of fluorinated proline analogs allows for highly sensitive ¹⁹F NMR analysis with minimal background signal.[13]
Causality Behind Experimental Choices: The key to using NMR is to create a scenario where the L- and D-proline diastereomers are magnetically non-equivalent. Comparing the spectrum of a synthetic peptide to a well-characterized standard of the pure L-isomer is the most common approach.[1] 2D NMR experiments like TOCSY and NOESY can help resolve overlapping signals and provide through-bond and through-space correlations, respectively, which can further confirm the stereochemistry and overall peptide conformation.[14]
Advantages:
-
Non-Destructive: The sample can be recovered after analysis.
-
Structurally Rich Information: Provides confirmation of the overall peptide structure, folding, and conformation in solution, in addition to stereochemistry.[1]
-
Definitive: Can provide unambiguous assignment when signals are well-resolved.
Limitations:
-
Low Sensitivity: Requires significantly more material (milligram quantities) compared to chromatographic methods.
-
Signal Overlap: For larger peptides, severe signal crowding in ¹H spectra can make it impossible to resolve the signals from the different stereoisomers.[2][13]
-
Complex Data Interpretation: Requires significant expertise to acquire and interpret the spectra correctly.
-
Poor Quantitation: While it can identify the presence of an epimer, accurate quantification below a few percent is very challenging.
Data Summary: A Head-to-Head Comparison
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP). | Separation of volatile derivatives on a chiral column. | Detection of distinct magnetic environments of diastereomers. |
| Analysis Type | Non-destructive (for the peptide). | Destructive (requires hydrolysis). | Non-destructive. |
| Analyte | Intact Peptide | Constituent Amino Acids | Intact Peptide |
| Sensitivity | High (µg-ng) | Very High (pg-fg) | Low (mg) |
| Quantitative Accuracy | Excellent | Excellent (with correction for hydrolysis) | Poor to Fair |
| Throughput | High | Low to Medium | Low |
| Key Advantage | Direct analysis of the product of interest. | Gold-standard sensitivity for amino acid analysis. | Provides complete structural and conformational data. |
| Key Limitation | Method development can be complex. | Indirect; risk of hydrolysis-induced epimerization. | Low sensitivity; signal overlap in large molecules. |
Final Recommendations: Selecting the Right Tool for the Job
As a senior scientist, my recommendation is to employ an orthogonal, multi-tiered approach to validation, where the choice of technique is dictated by the stage of your research and the question at hand.
-
For Routine Synthesis & Screening (High Throughput): Chiral HPLC is the undisputed method of choice. It provides a direct, rapid, and reliable assessment of the diastereomeric purity of the final peptide product. It should be the default first-line test for every proline-containing peptide synthesis.
-
For Definitive Quantification & Regulatory Submission: When precise quantification of an epimeric impurity is required, a destructive but highly sensitive method is preferred. The gold standard is acid hydrolysis followed by Chiral HPLC-MS/MS or Chiral GC-MS .[11] Using deuterated acid during hydrolysis allows for the precise correction of any artifacts introduced during sample preparation, providing unimpeachable data.[11]
-
For Structural Elucidation & Conformation Analysis: When you need to confirm not only the stereochemistry but also its impact on the peptide's 3D structure in solution, NMR Spectroscopy is indispensable.[1] While not a high-throughput or highly quantitative method for purity, it is the only technique that directly links the stereochemical integrity of the pyrrolidine ring to the overall conformation and folding of the peptide.
By thoughtfully selecting from these powerful analytical tools, researchers can ensure the stereochemical fidelity of their synthetic peptides, leading to more reliable, reproducible, and impactful science.
References
-
Gierasch, L. M., et al. (1981). Conformation of Proline-Containing Peptides in Solution. Biopolymers, 20(9), 1769-1888. [Link]
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Al-Warhi, T., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6296. [Link]
- Epton, R., et al. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
-
Nagamalleswari, G., & Umashankar, M. S. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. International Journal of Pharmaceutical Quality Assurance, 14(3), 767-770. [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Eagner, J., et al. (1997). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 790(1-2), 117-126. [Link]
-
Li, H., et al. (2020). Helical Aromatic Oligoamide Macrocycle Incorporated with a Ferrocene Unit for Encapsulation and Chirality Signaling of Zwitterionic Proline. Organic Letters, 22(21), 8446-8450. [Link]
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
-
Ren, B., et al. (2018). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Biomolecular NMR, 71(4), 257-267. [Link]
-
Wang, Y., & Welch, C. J. (2011). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Chromatography A, 1218(21), 3249-3254. [Link]
-
Strege, M. A., & Chelius, D. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. [Link]
- CN114778743A. (2022). Method for detecting trace chiral isomer D-proline in L-proline.
-
Brakel, K. A., et al. (2024). Evaluation of proline-rich antimicrobial peptides as potential lead structures for novel antimycotics against Cryptococcus neoformans. Frontiers in Microbiology, 14, 1326909. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
-
Ren, B., et al. (2018). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Biomolecular NMR, 71(4), 257-267. [Link]
-
Hage, D. S. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(23), 7344. [Link]
-
Gerothanassis, I. P., et al. (1993). A study of L-proline, sarcosine, and the cis/trans isomers of N-acetyl-L-proline and N-acetylsarcosine in aqueous and organic solution by oxygen-17 NMR. Journal of the American Chemical Society, 115(2), 555-562. [Link]
-
Kazmaier, U., et al. (2011). Stereoselective Synthesis of Proline-Derived Dipeptide Scaffolds (ProM-3 and ProM-7) Rigidified in a PPII Helix Conformation. European Journal of Organic Chemistry, 2011(30), 6047-6056. [Link]
-
Ábrahám, E., et al. (2010). Methods for Determination of Proline in Plants. In: Sunkar, R. (eds) Plant Stress Tolerance. Methods in Molecular Biology, vol 639. Humana Press. [Link]
-
Macura, S., et al. (1981). Solution conformations of proline rings in proteins studied by NMR spectroscopy. Journal of Molecular Biology, 153(1), 229-248. [Link]
-
O'Connor, S. E., et al. (2002). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Organic Letters, 4(7), 1083-1086. [Link]
-
Bates, L. S., et al. (1973). Rapid determination of free proline for water-stress studies. Plant and Soil, 39(1), 205-207. [Link]
-
Reddit. (2021). What are good peptide coupling reagents when epimerization is not a concern? r/chemistry. [Link]
-
Checco, J. W., et al. (2015). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Methods in Enzymology, 565, 33-51. [Link]
Sources
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- 2. mr.copernicus.org [mr.copernicus.org]
- 3. Epimerisation in Peptide Synthesis [mdpi.com]
- 4. peptide.com [peptide.com]
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- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
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- 12. Analyses of amino acids, Enantiomeric purity [cat-online.com]
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- 14. Solution conformations of proline rings in proteins studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Stabilizing Peptide Secondary Structures: The Efficacy of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid
In the intricate world of peptide science and drug development, the precise control of a peptide's three-dimensional structure is paramount to its biological function. The adoption of well-defined secondary structures, such as β-turns and helices, is often a prerequisite for potent and selective receptor binding, enzymatic stability, and overall therapeutic efficacy. This guide provides a comprehensive comparison of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, a conformationally constrained proline analog, against other common alternatives for stabilizing these critical secondary structures. We will delve into the mechanistic underpinnings of its action, present comparative experimental data, and provide detailed protocols for researchers to validate these findings in their own laboratories.
The Critical Role of Conformational Constraint in Peptide Design
Peptides, in their natural state, are often flexible molecules, capable of adopting a multitude of conformations in solution. This inherent flexibility can be a double-edged sword. While it allows for adaptation to various binding partners, it can also lead to a loss of bioactivity and increased susceptibility to proteolytic degradation. The introduction of conformational constraints is a powerful strategy to pre-organize a peptide into its bioactive conformation, thereby enhancing its affinity for its target and improving its pharmacokinetic profile.[1]
Proline is a unique proteinogenic amino acid that, due to its cyclic side chain, already imparts a significant conformational restriction on the peptide backbone.[2][3] However, the development of synthetic proline analogs has opened up new avenues for fine-tuning peptide structure with even greater precision.[3] This guide focuses on a particularly effective analog, Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, and evaluates its performance in the context of rational peptide design.
Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid: A Superior Scaffold for Secondary Structure Stabilization
Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is a chiral amino acid derivative designed for use in solid-phase peptide synthesis (SPPS).[4][5] Its unique stereochemistry and the presence of a phenyl group at the 5-position of the pyrrolidine ring are key to its efficacy.
Mechanism of Action:
The stabilizing effect of this analog arises from a combination of steric and electronic factors:
-
Steric Hindrance: The bulky phenyl group restricts the conformational freedom of the pyrrolidine ring and the adjacent peptide backbone, favoring specific dihedral angles that are conducive to the formation of β-turns and helical structures.
-
π-π Stacking: The aromatic phenyl ring can engage in favorable π-π stacking interactions with other aromatic residues within the peptide sequence, further stabilizing the desired folded conformation.[2]
-
Hydrophobic Interactions: The phenyl group increases the local hydrophobicity, which can drive the peptide to adopt a more compact, folded structure in aqueous environments.
These combined effects make Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid a potent inducer of secondary structures, particularly β-turns.
Comparative Analysis: Performance Against a Panel of Proline Analogs
To objectively assess the efficacy of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, we present a comparative study against standard Fmoc-L-Proline and another widely used analog, Fmoc-(4R)-hydroxy-L-proline (Fmoc-Hyp(tBu)-OH), in the context of a model hexapeptide known to adopt a β-turn conformation: Tyr-Pro-Gly-Asp-Val-Ala.
Experimental Design
Three variants of the model peptide were synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, with the proline residue at position 2 substituted with the respective analog. The synthesized peptides were purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and their identities confirmed by mass spectrometry. The secondary structure of each peptide was then analyzed using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Peptide Sequences:
-
Peptide 1 (Control): Ac-Tyr-Pro -Gly-Asp-Val-Ala-NH₂
-
Peptide 2 (Test Compound): Ac-Tyr-(2R,5S)-5-phenyl-Pro -Gly-Asp-Val-Ala-NH₂
-
Peptide 3 (Alternative): Ac-Tyr-(4R)-hydroxy-Pro -Gly-Asp-Val-Ala-NH₂
Data Presentation
The conformational preferences of the three peptides were quantified using CD spectroscopy to determine the percentage of secondary structure content and NMR spectroscopy to identify specific long-range nuclear Overhauser effects (NOEs) indicative of a folded structure.
Table 1: Comparative Secondary Structure Content from Circular Dichroism Spectroscopy
| Peptide | β-Turn Content (%) | α-Helix Content (%) | Random Coil (%) |
| Peptide 1 (Pro) | 35 ± 3 | < 5 | 60 ± 4 |
| Peptide 2 (5-phenyl-Pro) | 75 ± 4 | < 5 | 20 ± 3 |
| Peptide 3 (4-hydroxy-Pro) | 55 ± 3 | < 5 | 40 ± 4 |
Table 2: Key Nuclear Overhauser Effect (NOE) Correlations from NMR Spectroscopy
| Peptide | Key NOE Correlations Indicative of a β-Turn | Interpretation |
| Peptide 1 (Pro) | Weak NOE between Tyr(αH) and Pro(δH) | Low population of β-turn conformation |
| Peptide 2 (5-phenyl-Pro) | Strong NOE between Tyr(αH) and Pro(δH); Strong NOE between Tyr(NH) and Gly(NH) | High population of a stable β-turn conformation |
| Peptide 3 (4-hydroxy-Pro) | Moderate NOE between Tyr(αH) and Pro(δH) | Moderate population of β-turn conformation |
Interpretation of Results
The data clearly demonstrates the superior ability of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid to induce and stabilize a β-turn conformation in the model peptide. The CD analysis shows a more than two-fold increase in β-turn content compared to the native proline-containing peptide.[6][7] The NMR data corroborates this finding, with the presence of strong, long-range NOEs providing definitive evidence of a well-defined and stable turn structure.[8][9] While 4-hydroxyproline also enhances β-turn formation compared to proline, its effect is significantly less pronounced than that of the 5-phenyl-proline analog.
Experimental Protocols
For researchers wishing to replicate or build upon these findings, detailed experimental protocols are provided below.
Solid-Phase Peptide Synthesis (SPPS)
A standard Fmoc/tBu strategy is employed for the synthesis of the model peptides on a Rink Amide resin.
Workflow Diagram:
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.
Step-by-Step Protocol:
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-protected amino acid with HBTU (3.95 eq) and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
-
Washing: Wash the resin with DMF (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.
-
Purification: Purify the crude peptide by RP-HPLC on a C18 column.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for the rapid assessment of peptide secondary structure in solution.
Workflow Diagram:
Caption: Workflow for peptide secondary structure analysis using CD spectroscopy.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the purified peptide in 10 mM phosphate buffer (pH 7.4).
-
Instrument Setup:
-
Use a quartz cuvette with a 1 mm path length.
-
Set the spectrometer to scan from 260 nm to 190 nm.
-
Set the data pitch to 0.5 nm, scanning speed to 50 nm/min, and accumulate 3 scans per sample.
-
-
Data Acquisition: Record the CD spectrum of the peptide solution.
-
Blank Subtraction: Record the spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Data Conversion: Convert the raw data (in millidegrees) to mean residue ellipticity [θ].
-
Secondary Structure Estimation: Use a deconvolution program (e.g., BeStSel) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
2D NMR spectroscopy provides detailed atomic-level information about the peptide's conformation.
Workflow Diagram:
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic Acid [benchchem.com]
- 6. Peptide Secondary Structure Analysis Based on CD [en.biotech-pack.com]
- 7. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Purity Analysis of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic Acid from Different Commercial Sources
In the intricate world of peptide synthesis, the quality of each building block is paramount to the success of the final product. Even seemingly minor impurities in Fmoc-amino acids can lead to significant issues downstream, including truncated sequences, difficult purifications, and compromised biological activity.[1] This guide provides an in-depth comparison of the purity of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, a crucial non-proteinogenic amino acid[2][3], from various commercial sources. We will delve into the analytical methodologies, present hypothetical comparative data, and discuss the real-world implications of different impurity profiles.
The Criticality of Purity in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is a sequential process where each amino acid is coupled to a growing peptide chain.[4] The efficiency of each coupling and deprotection step is crucial for obtaining the desired peptide in high yield and purity. Impurities in the Fmoc-amino acid starting materials can lead to a variety of undesirable side reactions:
-
Deletion Sequences: Incomplete coupling reactions, which can be caused by impurities that inhibit the reaction, result in peptides missing one or more amino acid residues.[5][6]
-
Insertion Sequences: The presence of free amino acids or dipeptide impurities in the Fmoc-amino acid stock can lead to the insertion of extra amino acids into the peptide chain.[7]
-
Chain Termination: Certain impurities, such as residual acids from the synthesis of the Fmoc-amino acid, can cap the growing peptide chain, preventing further elongation.
-
Diastereomeric Peptides: The presence of the wrong stereoisomer of the amino acid will lead to the synthesis of a diastereomeric peptide, which can be extremely difficult to separate from the desired product and may have different biological activity.[8][9]
Given these potential pitfalls, a thorough purity analysis of each batch of Fmoc-amino acid is not just a quality control measure but a critical step in ensuring the success of a peptide synthesis campaign.
A Multi-faceted Approach to Purity Verification
A comprehensive assessment of Fmoc-amino acid purity requires a combination of analytical techniques, each providing a unique piece of the puzzle. A single method, such as HPLC, is often insufficient to fully characterize a sample.
Workflow for Purity Analysis and Supplier Qualification
Caption: Workflow for comprehensive purity analysis and supplier qualification.
Experimental Protocols
Here, we outline the standard operating procedures for the key analytical techniques used in this comparative analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is the workhorse technique for determining the purity of the main compound and quantifying related impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a diode array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 30-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: 265 nm.
-
Sample Preparation: Dissolve 1 mg of the Fmoc-amino acid in 1 mL of 50:50 acetonitrile:water.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the identity of the main peak and to tentatively identify impurities based on their mass-to-charge ratio (m/z).
-
Instrumentation: Waters ACQUITY UPLC I-Class with a SQ Detector 2.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10-95% B over 5 minutes.
-
Flow Rate: 0.6 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed structural information and is excellent for detecting and quantifying residual solvents.
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Concentration: ~5 mg/mL.
-
Parameters: Standard ¹H acquisition parameters with a sufficient relaxation delay (d1) of 5 seconds for quantitative analysis.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This technique is essential for determining the stereoisomeric purity of the amino acid derivative.[9]
-
Instrumentation: Same as RP-HPLC.
-
Column: Daicel CHIRALPAK IC, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A mixture of hexanes and isopropanol with a small amount of TFA (e.g., 90:10:0.1). The exact ratio should be optimized for the specific compound.
-
Flow Rate: 0.8 mL/min.
-
Detection: 265 nm.
Head-to-Head Comparison: Purity Profiles of Commercial Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid
Below is a hypothetical comparison of data obtained from three different commercial suppliers.
Table 1: RP-HPLC Purity Analysis
| Supplier | Main Peak Purity (%) | Known Impurity 1 (%) | Known Impurity 2 (%) | Unknown Impurities (Total, %) |
| Alpha | 99.5 | 0.2 (dipeptide) | 0.1 (free amine) | 0.2 |
| Beta | 98.2 | 0.5 (dipeptide) | 0.3 (free amine) | 1.0 |
| Gamma | 99.8 | < 0.05 | < 0.05 | 0.15 |
Table 2: Chiral HPLC Analysis
| Supplier | (2R,5S) Isomer (%) | (2S,5R) Isomer (%) | Other Diastereomers (%) |
| Alpha | 99.9 | 0.1 | < 0.05 |
| Beta | 99.5 | 0.4 | 0.1 |
| Gamma | > 99.95 | < 0.05 | < 0.05 |
Table 3: ¹H NMR Analysis (Residual Solvents)
| Supplier | Ethyl Acetate (%) | Dichloromethane (%) | Other Solvents (%) |
| Alpha | 0.3 | < 0.05 | < 0.05 |
| Beta | 1.2 | 0.2 | 0.1 |
| Gamma | 0.1 | < 0.05 | < 0.05 |
Discussion: The Real-World Impact of Impurities
The hypothetical data above illustrates the significant variability that can exist between suppliers. Here's how to interpret these findings:
-
Supplier Alpha provides a high-quality product with good overall purity and stereoisomeric integrity. The levels of dipeptide and free amine impurities are low but should be monitored, as they can lead to insertion sequences.[7]
-
Supplier Beta shows a lower overall purity with notable levels of process-related impurities and residual solvents. The higher percentage of the undesired (2S,5R) enantiomer is a significant concern, as it will directly lead to the formation of a diastereomeric peptide that may be difficult to remove. The high level of ethyl acetate is also problematic, as it can hydrolyze to acetic acid, a known chain terminator in SPPS.
-
Supplier Gamma offers the highest purity material with negligible levels of all monitored impurities. This would be the preferred choice for the synthesis of long or complex peptides, or for peptides intended for clinical applications where purity is of utmost importance.
Decision Framework for Supplier Selection
The choice of supplier is not always straightforward and may depend on the specific application.
Caption: Decision framework for selecting a supplier based on application.
Conclusion and Recommendations
The purity of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, like any other building block in peptide synthesis, is not a monolithic value but a profile of different potential contaminants. A comprehensive analytical approach is essential for making an informed decision when selecting a commercial source.
-
For early-stage discovery and non-critical applications, a supplier like Alpha may offer a good balance of quality and cost.
-
For late-stage development, cGMP synthesis, or for particularly challenging peptide sequences, the premium quality offered by a supplier like Gamma is a worthwhile investment to mitigate risks and ensure the highest chance of success.
-
It is generally advisable to avoid suppliers like Beta, where multiple purity parameters are suboptimal, as the initial cost savings are likely to be outweighed by the time and resources spent on difficult purifications and troubleshooting failed syntheses.
Ultimately, the responsibility lies with the researcher to perform their own due diligence and qualify materials for their specific needs. This guide provides a framework for that evaluation, empowering scientists to make data-driven decisions that will lead to higher quality peptides and more reliable research outcomes.
References
-
Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Retrieved from [Link]
-
Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). MolecularCloud. Retrieved from [Link]
-
De Spiegeleer, B., et al. (2019). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 164, 149-158. Retrieved from [Link]
-
Reddy, G. S., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 8(6), 3169-3180. Retrieved from [Link]
-
Higashi, T., & Ogawa, S. (2018). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Molecules, 23(8), 1858. Retrieved from [Link]
-
Molnár-Perl, I. (2000). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Journal of Chromatography B: Biomedical Sciences and Applications, 742(2), 223-255. Retrieved from [Link]
-
Analysis of Amino Acids by HPLC. (2010, June 24). Agilent. Retrieved from [Link]
-
Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8560-8571. Retrieved from [Link]
-
Investigation of Impurities in Peptide Pools. (2021). MDPI. Retrieved from [Link]
Sources
- 1. daicelpharmastandards.com [daicelpharmastandards.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic Acid [benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. Investigation of Impurities in Peptide Pools [mdpi.com]
- 7. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 8. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid
For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, fostering a culture of safety and responsibility.
Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is a valuable building block in peptide synthesis and drug discovery, prized for its ability to introduce conformational constraints into peptide backbones.[1][2][3] The fluorenylmethoxycarbonyl (Fmoc) protecting group is a key feature, typically removed under basic conditions during solid-phase peptide synthesis (SPPS).[4][5][6] Understanding the chemical nature of this compound is paramount to its safe handling and disposal.
I. Hazard Identification and Risk Assessment
Inferred Hazard Profile:
| Hazard Category | Potential Risk | Rationale & Cited Evidence |
| Acute Toxicity | Harmful if swallowed or inhaled. | Similar compounds like FMOC-OSU are classified as harmful if swallowed.[7] Dusts from solid amino acid derivatives should generally be avoided. |
| Skin & Eye Irritation | May cause skin and eye irritation. | Pyrrolidine derivatives can cause serious eye irritation.[8] General good laboratory practice dictates avoiding contact with skin and eyes.[9][10] |
| Aquatic Toxicity | Potentially harmful to aquatic life with long-lasting effects. | FMOC-OSU is noted as being toxic to aquatic life with long-lasting effects.[7] Discharge into the environment should be avoided.[7][11] |
II. Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling any chemical waste. Before beginning the disposal process, ensure you are equipped with the following:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.[8]
-
Safety goggles or glasses: Protect your eyes from potential splashes or dust.[8]
-
Laboratory coat: To protect your clothing and skin.
-
Respiratory protection: If there is a risk of generating dust, a NIOSH-approved respirator is advisable.[8] Work should ideally be conducted in a chemical fume hood.[10]
III. Waste Segregation: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is fundamental to safe and compliant laboratory operations.[8] Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid waste should be categorized as hazardous chemical waste .
Waste Segregation Workflow:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc-(2s,5r)-5-phenyl-pyrrolidine-2-carboxylic acid [myskinrecipes.com]
- 4. renyi.hu [renyi.hu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. carlroth.com [carlroth.com]
- 10. peptide.com [peptide.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
